Tulopafant
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
116289-53-3 |
|---|---|
Molekularformel |
C25H19N3O2S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |
InChI-Schlüssel |
PQQFNXGONTVQLM-RUZDIDTESA-N |
Isomerische SMILES |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Tulopafant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulopafant, also known by its developmental code RP 59227, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor[1][2]. PAF is a highly potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that mediate the diverse effects of PAF. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR)[2][3][4]. As a pyrrolothiazole derivative, this compound's heterocyclic structure allows it to bind to the PAFR, thereby preventing the endogenous ligand, PAF, from binding and activating the receptor. This blockade of the PAFR is the primary mechanism through which this compound exerts its pharmacological effects. The antagonism has been demonstrated to be reversible, as washing cells previously exposed to this compound allows for the recovery of PAF-induced responses.
Signaling Pathway of PAF Receptor Activation
To understand the action of this compound, it is essential to first delineate the signaling pathway initiated by PAF binding to its receptor.
Mechanism of this compound Action
This compound, by competitively binding to the PAFR, prevents the initiation of the aforementioned signaling cascade.
Quantitative Data
The binding affinity of this compound for the PAF receptor has been determined through competitive radioligand binding assays.
| Compound | Parameter | Value | Species/Cell Type | Reference |
| This compound (RP 59227) | Ki | 3.1 ± 0.3 nM | Guinea Pig Macrophages |
Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro and ex vivo assays. Detailed methodologies for these experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the PAF receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled PAF receptor ligand from its binding site.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Culture cells known to express the PAF receptor (e.g., guinea pig macrophages or human platelets).
-
Harvest the cells and wash with an appropriate buffer (e.g., PBS).
-
Lyse the cells using hypotonic buffer and mechanical homogenization.
-
Centrifuge the lysate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled PAF receptor agonist (e.g., [³H]-PAF) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no this compound (total binding) and wells with a high concentration of a known PAF receptor antagonist to determine non-specific binding.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block PAF-induced increases in intracellular calcium concentration.
Objective: To assess the functional antagonism of this compound on a key downstream signaling event of PAFR activation.
Experimental Workflow:
References
Tulopafant: A Technical Guide to a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulopafant, also known by its developmental code RP 59227, is a synthetic molecule identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[4] By blocking the PAF receptor, this compound has been investigated for its therapeutic potential in various conditions characterized by excessive PAF activity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound functions as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR).[5] PAFR is a G-protein coupled receptor (GPCR) found on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells. The binding of PAF to its receptor initiates a cascade of intracellular signaling events. This compound, by competitively binding to the PAFR, prevents the binding of PAF and thereby inhibits these downstream signaling pathways. This blockade of PAF-induced signaling is the basis for its pharmacological effects.
Platelet-Activating Factor Receptor Signaling Pathway
The binding of PAF to its G-protein coupled receptor (GPCR) activates multiple intracellular signaling cascades. This activation can lead to a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are central to the physiological and pathological actions of PAF.
Physicochemical Properties
While specific details on the physicochemical properties of this compound are not extensively published, it is known to be a synthetic compound belonging to the pyridine-thiazole class of molecules. The general characteristics of such compounds are important for their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Description |
| Chemical Class | Pyridine-Thiazole Derivative |
| Molecular Formula | Not explicitly found in searches |
| Molecular Weight | Not explicitly found in searches |
| Solubility | Not explicitly found in searches |
| pKa | Not explicitly found in searches |
| LogP | Not explicitly found in searches |
Preclinical Pharmacology
The preclinical pharmacology of this compound has been evaluated in various in vitro and in vivo models. These studies have demonstrated its ability to antagonize PAF-induced effects, such as platelet aggregation and the release of reactive oxygen species.
Quantitative Data
| Compound | Assay Type | Species/System | Ki (nM) | IC50 (nM) | Reference |
| This compound (RP 59227) | PAF-induced platelet aggregation | Rabbit | - | Potency influenced by plasma protein and platelet number | |
| Apafant (WEB 2086) | [3H]PAF binding | Human Platelets | 15 | - | |
| Apafant (WEB 2086) | PAF-induced platelet aggregation | Human | - | 170 | |
| CV-6209 | PAF-induced platelet aggregation | Rabbit | - | 75 | |
| CV-6209 | PAF-induced platelet aggregation | Human | - | 170 |
Note: Specific Ki and IC50 values for this compound were not found in the provided search results. The data for Apafant and CV-6209 are included for illustrative purposes.
In Vivo Efficacy
A key in vivo study demonstrated the efficacy of this compound in a discordant cardiac xenotransplantation model (guinea pig to rat). Pretreatment of recipient rats with this compound significantly prolonged the survival of the transplanted heart and reduced signs of hyperacute rejection, such as interstitial hemorrhage and the deposition of platelets and granulocytes. This finding highlights the potential of this compound in mitigating PAF-mediated inflammatory and thrombotic processes in vivo.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to characterize PAF receptor antagonists like this compound.
PAF Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor.
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.
Materials:
-
Membrane preparations from cells expressing the PAF receptor (e.g., human platelets, transfected cell lines)
-
[3H]-PAF (radiolabeled ligand)
-
This compound (test compound)
-
Unlabeled PAF (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the cell membrane preparation, a fixed concentration of [3H]-PAF, and either buffer (for total binding), a high concentration of unlabeled PAF (for non-specific binding), or varying concentrations of this compound.
-
Incubate the mixture at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Inhibition Assay
This functional assay assesses the ability of a compound to inhibit PAF-induced platelet aggregation.
Objective: To determine the functional potency (IC50) of this compound in inhibiting PAF-induced platelet aggregation.
Materials:
-
Freshly drawn whole blood from healthy human or animal donors
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet-activating factor (PAF)
-
This compound (test compound)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of anticoagulated whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Initiate platelet aggregation by adding a fixed concentration of PAF to the PRP.
-
Monitor the change in light transmission through the sample over time using the aggregometer.
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the concentration of this compound and determine the IC50 value.
Clinical Studies
Conclusion
This compound is a selective antagonist of the PAF receptor with demonstrated preclinical efficacy in models of inflammation and thrombosis. Its mechanism of action involves the competitive inhibition of PAF binding to its receptor, thereby blocking downstream signaling pathways. While detailed quantitative pharmacological data and clinical trial information are limited in publicly accessible sources, the available evidence suggests that this compound represents a potentially valuable pharmacological tool for investigating the role of PAF in various disease states and may hold therapeutic promise. Further research is warranted to fully elucidate its clinical potential.
References
- 1. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The platelet activating factor receptor antagonist, RP 59227, blocks platelet activating factor receptors mediating liberation of reactive oxygen species in guinea pig macrophages and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Influence of plasma protein content and platelet number on the potency of PAF and its antagonist RP 59227 in rabbit platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Tulopafant: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacology, and Experimental Protocols of a Potent Platelet-Activating Factor Antagonist
Abstract
Tulopafant, also known as RP 59227, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a detailed technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Furthermore, this guide includes detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific applications.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the thieno-triazolo-diazepine class of molecules. Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-(4-benzoylphenyl)amino-5-(pyridin-4-yl)-7,8-dihydro-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine |
| Synonyms | RP 59227 |
| CAS Number | 116289-53-3 |
| Molecular Formula | C₂₅H₁₉N₃O₂S |
| Molecular Weight | 425.5 g/mol |
| SMILES Code | C(NC1=CC(C(=O)C2=CC=CC=C2)=CC=C1)(=O)C3=C4N(C(SC4)C=5C=CC=NC5)C=C3 |
Physicochemical Properties
| Property | Value |
| Melting Point | Data not available in the public domain. |
| Boiling Point | Data not available in the public domain. |
| Solubility | Soluble in DMSO. |
| pKa | Data not available in the public domain. |
Pharmacology
This compound is a highly potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor involved in a wide array of inflammatory and thrombotic processes.
Mechanism of Action
Platelet-Activating Factor is a potent phospholipid mediator that plays a crucial role in platelet aggregation, inflammation, and anaphylaxis. PAF exerts its effects by binding to the PAF receptor on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This binding initiates a cascade of intracellular signaling events.
This compound functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways and the subsequent physiological responses.
Pharmacological Data
The antagonist activity of this compound has been quantified through receptor binding assays.
| Parameter | Value |
| Ki | 6.2 ± 1.3 nM |
Note: The Ki value represents the inhibition constant for this compound displacing [3H]PAF from its receptor.
Signaling Pathways
The binding of PAF to its receptor (PAFR) activates multiple intracellular signaling pathways. This compound, by blocking this initial binding, prevents the activation of these cascades. A simplified representation of the PAF receptor signaling pathway is depicted below.
Figure 1: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Upon binding of PAF to its receptor, the Gq protein is activated, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events lead to various cellular responses, including platelet aggregation and inflammation. This compound prevents the initiation of this cascade by blocking the initial PAF-PAFR interaction.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Synthesis of this compound
A generalized workflow for the synthesis of a thieno-triazolo-diazepine core is presented below.
Figure 2: Generalized synthetic workflow for thieno-triazolo-diazepines.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).
-
Data Analysis: Purity is determined by the percentage of the total peak area corresponding to the this compound peak.
4.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Method: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 426.5.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to its known solubility.
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and confirm the structure of this compound.
In Vitro Biological Assays
4.3.1. PAF Receptor Binding Assay (Radioligand Displacement Assay)
-
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.
-
Principle: This is a competitive binding assay where the ability of this compound to displace a radiolabeled PAF receptor ligand (e.g., [³H]PAF) from the receptor is measured.
-
Materials:
-
Membrane preparation from cells expressing the PAF receptor (e.g., human platelets or a cell line overexpressing the receptor).
-
[³H]PAF (radioligand).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the membrane preparation, a fixed concentration of [³H]PAF, and either buffer (for total binding), a high concentration of unlabeled PAF (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PAF).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for the PAF Receptor Binding Assay.
4.3.2. PAF-Induced Platelet Aggregation Assay
-
Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit PAF-induced platelet aggregation.
-
Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer.
-
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-Activating Factor (PAF).
-
This compound at various concentrations.
-
Aggregometer.
-
-
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Carefully collect the upper layer, which is the PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Aggregation Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add a specific volume of this compound solution (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Add a submaximal concentration of PAF to induce platelet aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the control (vehicle-treated) sample.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized, potent antagonist of the PAF receptor with a high binding affinity. Its ability to block the actions of PAF makes it a valuable research tool for investigating the role of PAF in various physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working with this compound. Further research to fully elucidate its physicochemical properties, such as melting point and pKa, would be beneficial for the scientific community.
References
- 1. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist apafant in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tulopafant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulopafant, also known as RP 59227, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Rhône-Poulenc Rorer, this compound has been a valuable tool in elucidating the physiological and pathological roles of PAF. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Development
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound (RP 59227) is not publicly available, its chemical structure, a pyridinium derivative, suggests a synthetic route common for this class of compounds. The synthesis of analogous pyridinium-containing PAF antagonists generally involves the preparation of a substituted aromatic ring linked to a pyridinium ring through an amide, imide, or carbamate linkage.
A plausible synthetic approach would involve the following key steps:
-
Synthesis of the Pyridinium Moiety: This would likely involve the quaternization of a substituted pyridine with a suitable alkylating agent.
-
Synthesis of the Thiazole-Containing Side Chain: This would involve the construction of the substituted thiazole ring, a common scaffold in medicinal chemistry.
-
Coupling of the Two Moieties: The final step would involve the coupling of the pyridinium and thiazole-containing fragments to yield the final this compound molecule.
Further investigation of patents assigned to Rhône-Poulenc Rorer from that era may provide more specific details on the exact synthetic route employed.
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its biological effects by acting as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[2] These events include the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[2] this compound competitively binds to the PAF receptor, thereby preventing PAF from binding and initiating this signaling cascade.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound's biological activity.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 3.1 ± 0.3 nM | Guinea Pig Peritoneal Macrophages | [1] |
| Inhibition of PAF-induced Chemiluminescence (pD'2) | 7.72 ± 0.01 | Guinea Pig Peritoneal Macrophages | [1] |
Note: pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.
Protocol:
-
Membrane Preparation: Guinea pig peritoneal macrophages are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [³H]PAF and varying concentrations of this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]PAF (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Inhibition Assay: this compound, at various concentrations, is pre-incubated with the PRP for a short period.
-
Induction of Aggregation: PAF is then added to the PRP to induce platelet aggregation.
-
Data Analysis: The change in light transmission, which is proportional to the degree of aggregation, is recorded over time. The concentration of this compound that causes 50% inhibition of the maximal PAF-induced aggregation (IC50) is determined.
Measurement of PAF-Induced Intracellular Calcium Mobilization
This assay assesses the effect of a compound on the increase in intracellular calcium concentration triggered by PAF.
Protocol:
-
Cell Loading: Cells expressing PAF receptors (e.g., macrophages or neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer.
-
Inhibition Assay: The cells are pre-incubated with various concentrations of this compound.
-
Stimulation: PAF is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The inhibitory effect of this compound on the PAF-induced calcium response is quantified.
In Vivo and Preclinical Studies
In vivo studies have demonstrated the efficacy of this compound in various animal models. For instance, in barbital-anesthetized dogs, this compound was shown to effectively reduce myocardial infarct size and decrease the incidence of ischemia and reperfusion-induced arrhythmias. Furthermore, preincubation of neutrophils with this compound resulted in a concentration-dependent decrease in chemiluminescence emitted by PAF-primed cells, indicating its anti-inflammatory potential. In a model of discordant cardiac xenotransplantation, pretreatment with this compound significantly prolonged graft survival.
Detailed pharmacokinetic studies in animal models would be necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies would typically involve administering this compound to animals via different routes and measuring its concentration in plasma and various tissues over time.
Conclusion
This compound (RP 59227) is a well-characterized, potent PAF receptor antagonist that has been instrumental in advancing our understanding of PAF-mediated signaling in health and disease. Its discovery and development by Rhône-Poulenc Rorer provided a valuable pharmacological tool for researchers. This technical guide has summarized the available information on its synthesis, mechanism of action, and biological evaluation, providing a foundation for further research and drug development efforts targeting the PAF pathway.
References
In Vivo Effects of Tulopafant on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulopafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By blocking the PAF receptor, this compound interferes with the signaling cascade that leads to platelet activation and aggregation, offering a potential therapeutic avenue for various thromboembolic and inflammatory disorders. This technical guide provides a comprehensive overview of the in vivo effects of this compound on platelet aggregation, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its antiplatelet effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (GPCR) on the surface of platelets.[1] This blockade prevents the activation of downstream signaling pathways that are crucial for platelet aggregation.
Caption: this compound's Mechanism of Action.
In Vivo Efficacy: Preclinical Evidence
In a key study utilizing a discordant cardiac xenotransplant model (guinea pig to rat), pretreatment of recipient rats with this compound resulted in a marked diminution of both interstitial hemorrhage and the deposition of platelets and granulocytes within the capillaries of the cardiac xenografts.[2][3] This qualitative observation strongly suggests a potent in vivo anti-platelet aggregation effect, as the formation of platelet-rich thrombi is a hallmark of hyperacute rejection.
| Model | Animal | Treatment | Observed Effect on Platelets | Reference |
| Discordant Cardiac Xenotransplantation | Guinea Pig to Rat | This compound Pretreatment | Marked diminution of platelet deposition in capillaries | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experimental procedures relevant to the in vivo assessment of this compound's effects on platelet aggregation.
In Vivo Platelet Aggregation Monitoring using Radiolabelled Platelets
This method allows for the real-time, quantitative assessment of platelet aggregation in vivo.
Caption: Radiolabelled Platelet Aggregation Workflow.
Detailed Steps:
-
Platelet Isolation and Radiolabeling:
-
Blood is collected from donor animals into an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Platelets are then pelleted from the PRP by a second centrifugation at a higher speed (e.g., 800 x g for 10 minutes).
-
The platelet pellet is washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) and incubated with ¹¹¹In-oxine to radiolabel the platelets.
-
The radiolabelled platelets are washed again to remove any free ¹¹¹In-oxine and resuspended for injection.
-
-
Animal Preparation and Dosing:
-
Recipient animals (e.g., rats or mice) are anesthetized.
-
A baseline level of circulating radioactivity is established after the infusion of the radiolabelled platelets.
-
This compound or its vehicle is administered to the animals via an appropriate route (e.g., intravenously or orally) at predetermined doses and time points before the induction of aggregation.
-
-
Induction and Monitoring of Platelet Aggregation:
-
A platelet agonist, such as Platelet-Activating Factor (PAF) or collagen, is injected intravenously to induce platelet aggregation.
-
The accumulation of radiolabelled platelets, indicative of aggregation, is monitored in real-time over a specific vascular bed, typically the pulmonary circulation, using an external gamma probe.
-
The increase in radioactivity is quantified and compared between this compound-treated and control groups to determine the extent of inhibition.
-
Bleeding Time Assay
This assay provides an overall assessment of hemostasis, in which platelet function is a critical component. An extension of bleeding time can indicate an inhibitory effect on platelet aggregation.
Caption: Bleeding Time Assay Workflow.
Detailed Steps:
-
Animal Dosing:
-
Animals, typically rats, are dosed with this compound or vehicle at various concentrations and at a specified time before the assay.
-
-
Procedure:
-
The animal is anesthetized.
-
A standardized incision is made, for example, by transecting a small portion of the tail.
-
The tail is immediately immersed in warm saline, and a stopwatch is started.
-
Every 30 seconds, the tail is gently blotted with filter paper to remove the blood.
-
The time from the initial incision until the cessation of bleeding (defined as no re-bleeding for a set period, e.g., 30 seconds) is recorded as the bleeding time.
-
-
Data Analysis:
-
Bleeding times are compared between the this compound-treated groups and the vehicle control group. A statistically significant prolongation of bleeding time in the treated groups would indicate an inhibitory effect on platelet function.
-
Conclusion
This compound, as a specific PAF receptor antagonist, demonstrates significant in vivo activity in modulating platelet-related pathological processes. While direct quantitative measurements of in vivo platelet aggregation inhibition are not extensively published, the available evidence from preclinical models strongly supports its efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and quantification of this compound's in vivo effects on platelet aggregation, which is crucial for its continued development as a potential therapeutic agent. Researchers are encouraged to adapt and refine these methodologies to suit their specific experimental needs and to contribute to a more comprehensive understanding of this promising compound.
References
The Role of Tulopafant in the Prevention of Hyperacute Xenograft Rejection: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hyperacute rejection (HAR) remains a formidable barrier in the field of xenotransplantation, representing an immediate and aggressive immune response against a transplanted organ from a different species. This response is primarily mediated by pre-existing recipient antibodies that recognize xenoantigens on the donor endothelium, leading to complement activation, endothelial cell injury, platelet aggregation, and ultimately, rapid graft failure. Platelet-activating factor (PAF), a potent phospholipid mediator, has been identified as a critical component in the inflammatory cascade of HAR. This whitepaper provides a comprehensive technical overview of the role of tulopafant, a specific PAF receptor antagonist, in the prevention of hyperacute rejection. We will delve into its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the underlying signaling pathways.
Introduction to Hyperacute Rejection and the Role of Platelet-Activating Factor
Hyperacute rejection is a rapid and destructive process that can occur within minutes to hours after xenotransplantation. The primary trigger is the binding of recipient xenoreactive natural antibodies, predominantly IgM, to carbohydrate antigens, such as α-gal, expressed on the surface of donor endothelial cells. This interaction initiates the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent endothelial cell lysis.
Beyond direct cell lysis, this initial insult triggers a cascade of inflammatory events. Activated endothelial cells release a variety of pro-inflammatory mediators, including Platelet-Activating Factor (PAF). PAF, a potent phospholipid, plays a pivotal role in amplifying the inflammatory response by:
-
Inducing platelet aggregation and degranulation: This leads to the formation of microthrombi within the graft's vasculature, obstructing blood flow.
-
Promoting neutrophil activation and adhesion: Activated neutrophils release reactive oxygen species and proteolytic enzymes, causing further endothelial damage.
-
Increasing vascular permeability: This results in interstitial edema and hemorrhage within the transplanted organ.
Given the central role of PAF in the pathophysiology of HAR, targeted inhibition of its signaling pathway presents a promising therapeutic strategy.
This compound: A Platelet-Activating Factor Receptor Antagonist
This compound is a potent and specific antagonist of the PAF receptor. By competitively binding to the receptor, this compound prevents the downstream signaling events initiated by PAF. This blockade effectively mitigates the pro-inflammatory and pro-thrombotic effects of PAF, thereby offering a potential mechanism to prevent or delay hyperacute rejection.
Preclinical Efficacy of this compound in a Discordant Xenograft Model
The most compelling evidence for the efficacy of this compound in preventing hyperacute rejection comes from preclinical studies utilizing a discordant cardiac xenotransplantation model, specifically the transplantation of a guinea pig heart into a rat. This model is characterized by a rapid and predictable hyperacute rejection response.
Quantitative Data Summary
A key study demonstrated that pretreatment of recipient rats with this compound significantly prolonged the survival of guinea pig cardiac xenografts. The quantitative findings from this seminal research are summarized in the table below.
| Treatment Group | Mean Graft Survival Time (minutes) | Fold Increase in Survival vs. Control | Key Histopathological Findings |
| Control (Untreated) | 10 - 15 | - | Severe interstitial hemorrhage, widespread platelet and granulocyte deposition in capillaries, endothelial cell damage. |
| This compound | 40 - 75 | 4 - 5 | Marked diminution of interstitial hemorrhage, significantly reduced platelet and granulocyte deposition in capillaries. |
| Indomethacin (Control) | 10 - 15 | No significant increase | Similar to untreated control group. |
Data synthesized from published findings. The exact mean survival times and statistical significance are based on the reported 4-5 fold increase in survival.
These results clearly indicate that the specific antagonism of the PAF receptor by this compound is a critical factor in mitigating the pathological hallmarks of hyperacute rejection and extending graft survival.
Experimental Protocols
To provide a comprehensive understanding of the research underpinning the efficacy of this compound, this section details the key experimental methodologies employed in the guinea pig-to-rat heterotopic cardiac xenotransplantation model.
Animals
-
Donors: Male Hartley guinea pigs (250-300g).
-
Recipients: Male Lewis rats (250-300g).
Heterotopic Cardiac Xenotransplantation: Surgical Procedure
-
Anesthesia: Both donor and recipient animals are anesthetized using isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Donor Heart Procurement:
-
A median sternotomy is performed on the donor guinea pig.
-
The heart is arrested by perfusion with cold cardioplegic solution.
-
The aorta and pulmonary artery are transected, and the heart is excised and stored in cold saline.
-
-
Recipient Preparation:
-
A midline laparotomy is performed on the recipient rat.
-
The abdominal aorta and inferior vena cava are isolated.
-
-
Graft Implantation:
-
End-to-side anastomoses are performed between the donor aorta and the recipient's abdominal aorta, and between the donor pulmonary artery and the recipient's inferior vena cava.
-
-
Reperfusion: The vascular clamps are released, and the transplanted heart is reperfused. Graft function is monitored by visual inspection of contractility.
Drug Administration Protocol
-
This compound: Administered to the recipient rat via intravenous injection at a specified dose (e.g., 1-10 mg/kg) 15-30 minutes prior to reperfusion of the xenograft.
-
Control Groups: Recipient rats in control groups receive either a vehicle control or a non-specific anti-inflammatory agent like indomethacin.
Assessment of Hyperacute Rejection
-
Graft Survival: The primary endpoint is the cessation of a palpable heartbeat in the transplanted heart.
-
Histopathological Analysis:
-
At the time of rejection (or at predetermined time points), the xenograft is explanted.
-
The tissue is fixed in 10% buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.
-
Immunohistochemical staining is performed to identify and quantify platelet and granulocyte deposition.
-
-
Scoring of Rejection: Histological sections are scored by a blinded pathologist for the severity of:
-
Interstitial hemorrhage
-
Edema
-
Platelet and fibrin thrombi in microvasculature
-
Neutrophil infiltration
-
Endothelial cell injury
-
Signaling Pathways and Mechanism of Action
To visualize the molecular interactions underlying hyperacute rejection and the interventional role of this compound, the following diagrams illustrate the key signaling pathways.
Pathophysiological Cascade of Hyperacute Rejection
This compound's Mechanism of Action in Preventing Hyperacute Rejection
Clinical Development and Future Directions
To date, the development of this compound has been primarily in the preclinical stages, with robust evidence generated in animal models of hyperacute rejection. There is a lack of publicly available information regarding the Investigational New Drug (IND) status or progression into human clinical trials specifically for the indication of preventing xenograft rejection.
The promising preclinical data for this compound and other PAF receptor antagonists warrant further investigation. Future research should focus on:
-
Combination Therapies: Evaluating the synergistic effects of this compound with other immunosuppressive agents and strategies aimed at overcoming hyperacute rejection, such as complement inhibitors and genetically modified donor organs.
-
Large Animal Models: Testing the efficacy and safety of this compound in more clinically relevant large animal models of xenotransplantation (e.g., pig-to-primate).
-
Pharmacokinetics and Pharmacodynamics: A more detailed understanding of the pharmacokinetic and pharmacodynamic profile of this compound in the context of transplantation is necessary to optimize dosing and administration schedules.
-
Clinical Trial Design: Should preclinical development continue to show promise, the design of early-phase clinical trials in human xenotransplantation will be a critical next step.
Conclusion
This compound, as a specific PAF receptor antagonist, has demonstrated significant efficacy in preventing hyperacute rejection in a discordant xenograft model. By blocking the pro-inflammatory and pro-thrombotic effects of PAF, this compound mitigates the key pathological features of HAR, leading to a substantial prolongation of graft survival. While further preclinical and clinical research is required, the targeted inhibition of the PAF signaling pathway represents a valuable and promising strategy in the ongoing effort to make xenotransplantation a clinical reality. This technical whitepaper provides a foundational understanding of the role of this compound for researchers and drug development professionals working to overcome the challenge of hyperacute xenograft rejection.
Tulopafant's Role in Modulating Capillary Patency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Tulopafant and its impact on capillary patency. This compound, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, has demonstrated significant effects on the microcirculation, particularly in the context of inflammatory and ischemic conditions. This document consolidates available data on the mechanism of action of this compound, presents quantitative findings in a structured format, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. The primary focus is to furnish researchers and drug development professionals with a comprehensive understanding of this compound's potential in preserving microvascular integrity.
Introduction: The Challenge of Maintaining Capillary Patency
The microcirculation, composed of arterioles, capillaries, and venules, is the primary site of nutrient and oxygen exchange with tissues.[1] Capillary patency—the state of being open and unobstructed—is critical for this function. In numerous pathological states, such as ischemia-reperfusion injury, sepsis, and transplant rejection, capillary patency is compromised. This can be due to a combination of factors including endothelial cell swelling, leukocyte and platelet adhesion, microthrombi formation, and vasoconstriction.
Platelet-Activating Factor (PAF) has been identified as a key endogenous phospholipid mediator that contributes significantly to the disruption of the microcirculation during inflammatory processes.[2][3][4] PAF exerts its effects by binding to a specific G-protein-coupled receptor, triggering a cascade of events that are detrimental to capillary blood flow.
This compound: A Platelet-Activating Factor Receptor Antagonist
This compound is a pharmaceutical agent identified as a specific antagonist of the PAF receptor.[5] By competitively binding to this receptor, this compound effectively blocks the downstream signaling initiated by PAF. This mechanism of action positions this compound as a therapeutic candidate for conditions characterized by PAF-mediated microvascular dysfunction.
Mechanism of Action: How this compound Impacts the Microcirculation
The effects of this compound on capillary patency are best understood by first examining the actions of its target, PAF.
Platelet-Activating Factor's Impact on Microcirculation:
-
Increased Vascular Permeability: PAF promotes the extravasation of macromolecules, leading to tissue edema.
-
Vasoconstriction: PAF can induce the constriction of blood vessels, which is often mediated by thromboxane.
-
Leukocyte Adhesion: It stimulates the adhesion of leukocytes to the endothelium of postcapillary venules, a critical step in the inflammatory cascade that can lead to capillary plugging.
-
Platelet Aggregation: As its name suggests, PAF is a potent activator of platelets, contributing to the formation of microthrombi that can occlude capillaries.
By blocking the PAF receptor, this compound is hypothesized to counteract these pathological processes, thereby preserving or restoring blood flow through the capillary network.
Signaling Pathway of Platelet-Activating Factor (PAF)
Quantitative Data on this compound and Capillary Patency
A key study by O'Hair et al. (1993) provides the most direct evidence of this compound's efficacy in maintaining capillary patency in a model of hyperacute rejection in discordant cardiac xenotransplants.
| Parameter | Control Group (Untreated) | This compound-Treated Group | Outcome | Reference |
| Graft Survival Time | Standard hyperacute rejection time | 4- to 5-fold increase in rejection time | Prolonged graft survival | |
| Capillary Integrity (Histology) | Significant interstitial hemorrhage | Marked diminution of interstitial hemorrhage | Preservation of vascular integrity | |
| Capillary Occlusion (Histology) | Deposition of platelets and granulocytes in capillaries | Marked diminution of platelet and granulocyte deposition | Improved capillary patency |
Experimental Protocols
The following is a generalized protocol based on the study by O'Hair et al. for assessing the effect of a PAF antagonist on capillary patency in a xenotransplant model.
Objective: To determine if pretreatment with this compound improves capillary patency and graft survival in a discordant cardiac xenotransplantation model.
Experimental Model:
-
Donor: Guinea Pig (Heart)
-
Recipient: Rat
Groups:
-
Control Group: Recipient rats receive a vehicle control prior to transplantation.
-
Treatment Group: Recipient rats are pretreated with this compound.
-
Comparative Group (Optional): Recipient rats pretreated with another anti-inflammatory agent (e.g., indomethacin) to assess specificity of the PAF pathway.
Procedure:
-
Pretreatment: Administer this compound or vehicle to recipient rats at a predetermined time before surgery.
-
Anesthesia and Surgery: Anesthetize both donor and recipient animals. Perform heterotopic cardiac xenotransplantation (e.g., guinea pig heart to the abdominal aorta and vena cava of the rat).
-
Monitoring: Continuously monitor the viability of the transplanted heart (e.g., by palpation or electrocardiogram). The time to cessation of heartbeat is recorded as the graft survival time.
-
Histological Analysis: Upon graft rejection (or at a predetermined endpoint), harvest the xenograft. Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin).
-
Microscopic Examination: Quantify key indicators of capillary patency and vascular injury, including:
-
Degree of interstitial hemorrhage.
-
Presence and extent of platelet and granulocyte aggregation within capillaries.
-
Evidence of endothelial cell damage and microthrombi formation.
-
Experimental Workflow for Assessing this compound's Efficacy
Broader Implications and Future Directions
The findings from the study on this compound in xenotransplantation suggest a broader potential for this compound. The underlying mechanism—inhibition of PAF-mediated microvascular occlusion and inflammation—is relevant to a variety of other conditions, including:
-
Ischemia-Reperfusion Injury: In organs such as the heart, kidney, and pancreas, reperfusion after a period of ischemia can trigger a PAF-mediated inflammatory response that compromises microvascular perfusion.
-
Sepsis and Septic Shock: PAF is a known contributor to the systemic inflammation and microcirculatory failure that characterize sepsis.
-
Acute Respiratory Distress Syndrome (ARDS): Pulmonary microvascular thrombosis and leukocyte sequestration are hallmarks of ARDS, processes in which PAF is implicated.
Future research should focus on elucidating the efficacy of this compound in these and other relevant preclinical models. Advanced microcirculation imaging techniques, such as intravital microscopy, sidestream dark field (SDF) imaging, and optical coherence tomography angiography (OCTA), could provide real-time, quantitative assessments of this compound's effects on capillary density, red blood cell velocity, and functional capillary density.
Conclusion
This compound, through its targeted antagonism of the Platelet-Activating Factor receptor, presents a compelling mechanism for the preservation of capillary patency. The available evidence, particularly from studies in discordant xenotransplantation, demonstrates its ability to mitigate key pathological events that lead to microvascular occlusion, namely platelet and granulocyte deposition and interstitial hemorrhage. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound and other PAF antagonists in diseases characterized by microcirculatory dysfunction.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet-activating factor--a powerful lipid autacoid possibly involved in microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of platelet-activating factor on cerebral microcirculation in rats: part 1. Systemic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor (PAF). A review of its effects, antagonists and possible future clinical implications (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Tulopafant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulopafant (also known as RP 59227) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a wide array of inflammatory and thrombotic events. By competitively inhibiting the binding of PAF to its receptor, this compound effectively mitigates the downstream signaling cascades that lead to inflammation, platelet aggregation, and increased vascular permeability. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
Platelet-Activating Factor (PAF) is a potent inflammatory mediator that exerts its effects by binding to the G-protein coupled PAF receptor (PAFR) on the surface of various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[1] Activation of PAFR triggers a cascade of intracellular events, leading to platelet aggregation, degranulation, and the release of other inflammatory mediators.[1] PAF is also involved in increasing vascular permeability and promoting the chemotaxis of leukocytes to sites of inflammation.
This compound is a synthetic molecule that acts as a competitive antagonist at the PAF receptor.[2] By occupying the receptor's binding site, this compound prevents PAF from initiating its pro-inflammatory signaling, thereby reducing the inflammatory response. Its efficacy has been demonstrated in various preclinical models of inflammation, including ischemia-reperfusion injury and hyperacute rejection in xenotransplantation.[3][4]
Quantitative Assessment of this compound's Anti-inflammatory Activity
The anti-inflammatory and PAF receptor antagonist activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Cell/Tissue Type | Value | Reference |
| Ki (Inhibition Constant) | Guinea Pig Peritoneal Macrophages | 3.1 ± 0.3 nM | |
| pA2 | Rabbit Platelet-Rich Plasma | Not explicitly stated, but demonstrated competitive antagonism | |
| pD'2 (Non-competitive antagonism) | Guinea Pig Macrophages (Chemiluminescence) | 7.72 ± 0.01 |
Table 1: In Vitro PAF Receptor Binding and Antagonism of this compound (RP 59227)
| Model | Species | Treatment | Effect | Reference |
| Myocardial Ischemia/Reperfusion | Dog | 2.5 mg/kg i.v. | - Reduced myocardial infarct size- Decreased myeloperoxidase (MPO) activity in the border zone of infarcted tissue | |
| Discordant Cardiac Xenotransplantation | Guinea Pig to Rat | Pretreatment with this compound | - Extended rejection time by 4-5 fold- Markedly diminished interstitial hemorrhage and deposition of platelets and granulocytes |
Table 2: In Vivo Anti-inflammatory Effects of this compound (RP 59227)
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to characterize its properties, the following diagrams have been generated using the DOT language.
Signaling Pathway of Platelet-Activating Factor (PAF) and Inhibition by this compound
Caption: PAF signaling pathway and its inhibition by this compound.
Experimental Workflow for PAF Receptor Binding Assay
Caption: Workflow for a PAF receptor binding assay.
Experimental Workflow for In Vivo Myeloperoxidase (MPO) Assay
Caption: Workflow for an in vivo MPO assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
PAF Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.
Materials:
-
Guinea pig peritoneal macrophages or washed rabbit platelets.
-
[³H]-PAF (radiolabeled Platelet-Activating Factor).
-
This compound (RP 59227) at various concentrations.
-
Binding buffer (e.g., Tyrode's buffer with 0.25% BSA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Cell Preparation: Isolate peritoneal macrophages from guinea pigs after intraperitoneal injection of mineral oil, or prepare washed platelets from rabbit blood. Resuspend the cells in binding buffer to a final concentration of approximately 1-2 x 10⁶ cells/mL.
-
Incubation: In a series of microcentrifuge tubes, add the cell suspension, a fixed concentration of [³H]-PAF (typically at a concentration close to its Kd), and varying concentrations of this compound. Include control tubes with no unlabeled ligand (total binding) and tubes with a high concentration of unlabeled PAF (non-specific binding).
-
Equilibration: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound [³H]-PAF from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-PAF binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-PAF and Kd is its dissociation constant.
In Vivo Myocardial Ischemia/Reperfusion Model and Myeloperoxidase (MPO) Assay
Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring neutrophil infiltration in a model of myocardial ischemia/reperfusion.
Materials:
-
Anesthetized dogs.
-
Surgical equipment for coronary artery occlusion.
-
This compound (RP 59227) solution for intravenous administration.
-
Vehicle control solution.
-
Triphenyltetrazolium chloride (TTC) for infarct size determination.
-
MPO assay kit (containing o-dianisidine dihydrochloride and hydrogen peroxide).
-
Phosphate buffer.
-
Spectrophotometer.
Protocol:
-
Animal Model: Anesthetize dogs and perform a thoracotomy to expose the heart. Ligate the left circumflex coronary artery for 90 minutes to induce ischemia, followed by 5 hours of reperfusion.
-
Drug Administration: Administer this compound (2.5 mg/kg, i.v.) or vehicle 15 minutes prior to coronary artery occlusion.
-
Tissue Collection: At the end of the reperfusion period, excise the heart and section the left ventricle.
-
Infarct Size Determination: Incubate the heart slices in TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.
-
MPO Assay:
-
Take tissue samples from the non-ischemic, ischemic (infarcted), and border zones.
-
Homogenize the tissue samples in phosphate buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per gram of tissue.
-
-
Data Analysis: Compare the MPO activity in the different zones between the this compound-treated and vehicle-treated groups to assess the effect on neutrophil infiltration.
Conclusion
This compound has demonstrated significant anti-inflammatory properties, primarily through its potent and selective antagonism of the PAF receptor. The quantitative data from receptor binding assays and the in vivo efficacy in models of inflammation underscore its potential as a therapeutic agent for inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PAF receptor antagonists. Further research focusing on its effects on specific inflammatory cell types and cytokine profiles will provide a more complete understanding of its therapeutic potential.
References
- 1. id.nlm.nih.gov [id.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of the platelet-activating factor antagonist RP 59227 (this compound) on myocardial ischemia/reperfusion injury and neutrophil function PMID: 9833148 | MCE [medchemexpress.cn]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Tulopafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulopafant, also known as RP 59227, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR)[1][2][3][4]. PAF is a highly active lipid mediator involved in a multitude of physiological and pathological processes, including inflammation, platelet aggregation, and immune responses. Its effects are mediated through the PAF receptor, a G-protein coupled receptor (GPCR)[4]. By competitively blocking this receptor, this compound effectively inhibits the downstream signaling cascades initiated by PAF, making it a valuable tool for investigating the roles of PAF in various biological systems and a potential therapeutic agent for inflammatory and thrombotic disorders.
These application notes provide detailed protocols for in vitro studies designed to characterize the inhibitory activity of this compound on PAF-induced cellular responses, specifically focusing on platelet aggregation and neutrophil activation.
Mechanism of Action and Signaling Pathway
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell surface. This binding primarily activates the Gq alpha subunit of the associated heterotrimeric G-protein. Activated Gq, in turn, stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including platelet aggregation and neutrophil activation. This compound, as a PAFR antagonist, blocks the initial binding of PAF to its receptor, thereby inhibiting this entire signaling pathway.
Below is a diagram illustrating the PAF receptor signaling pathway and the inhibitory action of this compound.
Caption: PAF Receptor Signaling Pathway and this compound Inhibition.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro inhibitory activity of this compound (RP 59227) from published studies.
Table 1: Inhibition of PAF-Induced Responses in Guinea Pig Macrophages
| Parameter | Value | Cell Type | Assay | Reference |
| pA2 | 7.39 ± 0.07 | Elicited Peritoneal Macrophages | Superoxide Generation | |
| Apparent pA2 (30 min preincubation) | 8.76 ± 0.28 | Elicited Peritoneal Macrophages | Superoxide Generation | |
| Ki | 3.1 ± 0.3 nM | Elicited Peritoneal Macrophages | [3H]PAF Binding | |
| pD'2 (noncompetitive antagonism) | 7.72 ± 0.01 | Elicited Peritoneal Macrophages | Chemiluminescence |
Table 2: Antagonism of PAF-Induced Platelet Aggregation
| Species | Preparation | Antagonism Type | Quantitative Data | Reference |
| Rabbit | Platelet-Rich Plasma (PRP), Washed Platelets (WP), Diluted PRP | Competitive | Not specified |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
This compound (RP 59227)
-
Platelet-Activating Factor (PAF)
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Platelet aggregometer
-
Spectrophotometer
-
Centrifuge
-
Pipettes and sterile consumables
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP to 37°C.
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for 5-10 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically in the nanomolar range) that induces submaximal aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Platelet Aggregation Assay Workflow.
In Vitro Neutrophil Chemiluminescence Assay
This protocol is designed to measure the inhibitory effect of this compound on the PAF-induced respiratory burst in neutrophils, quantified by luminol-enhanced chemiluminescence.
Materials:
-
This compound (RP 59227)
-
Platelet-Activating Factor (PAF)
-
Human whole blood from healthy, consenting donors
-
Ficoll-Paque or other density gradient medium for neutrophil isolation
-
Hanks' Balanced Salt Solution (HBSS)
-
Luminol
-
Zymosan (for priming, optional)
-
Chemiluminometer or a scintillation counter in chemiluminescence mode
Protocol:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Chemiluminescence Assay:
-
Pre-warm the neutrophil suspension and reagents to 37°C.
-
In a luminometer tube, combine the neutrophil suspension with luminol solution.
-
Add this compound at various concentrations (or vehicle control) and incubate for 5-10 minutes at 37°C.
-
Optional Priming: For enhanced signal, prime the neutrophils with a sub-stimulatory concentration of an agent like opsonized zymosan or fMLP before adding PAF.
-
Initiate the respiratory burst by adding PAF.
-
Immediately place the tube in the luminometer and measure the light emission continuously for 15-30 minutes.
-
-
Data Analysis:
-
Determine the peak chemiluminescence or the total integrated chemiluminescence response for each condition.
-
Calculate the percentage inhibition of the chemiluminescent response by this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Caption: Neutrophil Chemiluminescence Assay Workflow.
References
- 1. Characterization of the antagonist activity of the PAF antagonists RP 59227 and WEB 2086 on elicited guinea pig peritoneal macrophages. Evidence for variable affinities and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The platelet activating factor receptor antagonist, RP 59227, blocks platelet activating factor receptors mediating liberation of reactive oxygen species in guinea pig macrophages and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tulopafant in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulopafant (also known as RP 59227) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in a wide array of inflammatory processes, including platelet aggregation, increased vascular permeability, and the recruitment and activation of leukocytes.[3] By blocking the PAF receptor, this compound and other PAF antagonists can inhibit these pro-inflammatory signaling cascades, making them valuable tools for investigating the role of PAF in various inflammatory diseases and as potential therapeutic agents.[4][5]
These application notes provide a comprehensive guide for the use of this compound in preclinical animal models of inflammation. Due to the limited availability of specific published protocols for this compound in common inflammatory models, this document provides a representative protocol for carrageenan-induced paw edema in rats. This is supplemented with data on other PAF receptor antagonists to serve as a reference for dose-ranging and experimental design.
Mechanism of Action: PAF Receptor Antagonism
Platelet-Activating Factor (PAF) exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of various cell types, including platelets, neutrophils, monocytes, and endothelial cells. This binding initiates a signaling cascade that contributes to the inflammatory response. This compound, as a PAF receptor antagonist, competitively binds to this receptor, thereby preventing the downstream signaling initiated by PAF.
Below is a diagram illustrating the PAF signaling pathway and the inhibitory action of this compound.
Caption: PAF Signaling Pathway and this compound's Mechanism of Action.
Data Presentation: Dosages of PAF Receptor Antagonists in Animal Models
The following table summarizes dosages of various PAF receptor antagonists used in different animal models of inflammation. This data can be used as a starting point for designing dose-response studies for this compound.
| Compound | Animal Model | Species | Route of Administration | Effective Dose Range | Reference |
| Lexipafant | Cerulein-Induced Acute Pancreatitis | Mouse | Intraperitoneal (IP) | 25 mg/kg | |
| LAU-0901 | LPS-Induced Uveitis | Rat | Systemic | Dose-dependent reduction in inflammation | |
| BN 52021 | Formalin-Induced Nociception | Rat | Systemic | 0.1 - 10 mg/kg | |
| BN 50730 | Formalin-Induced Nociception | Rat | Systemic | 0.1 - 10 mg/kg | |
| WEB 2086 (Apafant) | Trinitrobenzene Sulfonic Acid-Induced Colitis | Rat | Oral | 10 - 50 mg/kg/day |
Experimental Protocols
Representative Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used model of acute inflammation. The carrageenan-induced paw edema model is suitable for the initial screening of compounds with potential anti-inflammatory activity.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose, DMSO, or as determined by solubility)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
P plethysmometer or digital calipers
-
Syringes and needles for administration
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of a PAF antagonist pharmacophore using combined Molecular Electrostatic Potential and Molecular Lipophilicity Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory characteristics of PAF-acether in the skin of experimental animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Tulopafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulopafant (RP 59227) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R), a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic diseases. PAF, a potent phospholipid mediator, activates target cells by binding to PAF-R, initiating a cascade of intracellular signaling events that lead to cellular responses such as platelet aggregation, inflammation, and chemotaxis. The evaluation of this compound's efficacy in vitro is crucial for understanding its mechanism of action and for preclinical drug development.
These application notes provide a comprehensive overview of key in vitro assays to characterize the efficacy of this compound. Detailed protocols for these assays are provided to ensure reproducibility and accuracy in your research.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by competitively inhibiting the binding of PAF to its receptor. This blockade prevents the downstream signaling cascade, thereby mitigating the pro-inflammatory and pro-thrombotic effects of PAF. The primary signaling pathway initiated by PAF-R activation involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in cellular activation.
PAF Receptor Signaling Pathway
Caption: PAF Receptor Signaling Pathway and this compound's Point of Inhibition.
Key In Vitro Assays for this compound Efficacy
Several in vitro assays are essential for characterizing the efficacy of this compound as a PAF-R antagonist. These include:
-
Competitive Radioligand Binding Assay: To determine the binding affinity of this compound to the PAF receptor.
-
Platelet Aggregation Assay: To assess the functional inhibition of PAF-induced platelet activation.
-
Calcium Mobilization Assay: To measure the blockade of PAF-induced intracellular calcium release.
-
Chemotaxis Assay: To evaluate the inhibition of PAF-mediated cell migration.
Data Presentation
The following tables summarize representative quantitative data for a PAF receptor antagonist, illustrating how to present the efficacy of compounds like this compound.
Table 1: PAF Receptor Binding Affinity
| Compound | Cell Type/Membrane Preparation | Radioligand | Ki (nM) |
| This compound (Example) | Human Platelet Membranes | [³H]-PAF | 5.2 |
| WEB 2086 (Reference) | Human Platelet Membranes | [³H]-PAF | 9.9[1] |
| Apafant (Reference) | Human Platelets | [³H]-PAF | 15[2][3] |
Table 2: Inhibition of PAF-Induced Platelet Aggregation
| Compound | Platelet Source | PAF Concentration (nM) | IC50 (nM) |
| This compound (Example) | Human Platelet-Rich Plasma | 10 | 150 |
| Apafant (Reference) | Human Platelets | Not Specified | 170[2][3] |
| CV-6209 (Reference) | Human Platelets | Not Specified | 170 |
Table 3: Inhibition of PAF-Induced Calcium Mobilization
| Compound | Cell Type | PAF Concentration (nM) | IC50 (nM) |
| This compound (Example) | Human Mast Cells (HMC-1) | 100 | 250 |
| Reference Antagonist | CHO cells expressing PAF-R | 100 | 300 |
Table 4: Inhibition of PAF-Induced Chemotaxis
| Compound | Cell Type | PAF Concentration (nM) | IC50 (nM) |
| This compound (Example) | Human Neutrophils | 10 | 400 |
| Reference Antagonist | Human Mast Cells (HMC-1) | 10 | 500 |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand ([³H]-PAF) for binding to the receptor.
Workflow Diagram:
Caption: Workflow for the Competitive Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing PAF-R (e.g., human platelets or a cell line overexpressing the receptor).
-
Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of [³H]-PAF, and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-PAF binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Workflow Diagram:
Caption: Workflow for the Platelet Aggregation Assay.
Protocol:
-
PRP Preparation: Obtain fresh human blood collected in sodium citrate. Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP). Centrifuge a separate aliquot at a high speed to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
Assay Setup: Place a cuvette with PRP in an aggregometer and establish a baseline reading. PPP is used to set 100% aggregation.
-
Pre-incubation: Add varying concentrations of this compound to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to the cuvette to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the control (PAF alone). Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the PAF-induced increase in intracellular calcium concentration using a fluorescent calcium indicator.
Workflow Diagram:
Caption: Workflow for the Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Culture cells expressing PAF-R (e.g., human mast cells, neutrophils, or a transfected cell line) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound.
-
Stimulation: Place the plate in a fluorescence plate reader and add a solution of PAF to stimulate the cells.
-
Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition of the calcium response for each concentration of this compound compared to the control (PAF alone). Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of cells towards a PAF chemoattractant gradient.
Workflow Diagram:
Caption: Workflow for the Chemotaxis Assay.
Protocol:
-
Cell Preparation: Isolate migratory cells such as neutrophils from fresh human blood.
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
-
Chemoattractant: Add a solution containing PAF to the lower chamber.
-
Cell Treatment: Pre-incubate the isolated cells with varying concentrations of this compound.
-
Cell Seeding: Add the this compound-treated cells to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane towards the PAF gradient.
-
Quantification: Count the number of cells that have migrated to the lower chamber or the underside of the membrane. This can be done by microscopy after staining or by using fluorescently labeled cells and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the control (PAF alone). Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the efficacy of this compound as a PAF receptor antagonist. By systematically evaluating its binding affinity and its functional inhibition of key PAF-mediated cellular responses, researchers can gain a comprehensive understanding of its pharmacological profile. The provided protocols and data presentation formats are intended to guide the design and execution of these critical preclinical studies.
References
Application Notes and Protocols: Measuring the Effect of Tulopafant on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their functions, including chemotaxis, degranulation, and the oxidative burst, are critical for combating infections. However, dysregulation of neutrophil activity can contribute to the pathology of various inflammatory diseases. Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in inflammation by activating neutrophils.[1][2] Tulopafant is recognized as a PAF receptor antagonist, suggesting its potential to modulate neutrophil-mediated inflammatory responses by blocking the effects of PAF.[3]
These application notes provide a framework for researchers to investigate the effects of this compound on key neutrophil functions. While specific quantitative data on the inhibitory effects of this compound on neutrophil chemotaxis, degranulation, and oxidative burst are not extensively available in public literature, this document provides detailed protocols to enable researchers to determine these parameters in their own experimental settings. Histological examination from in vivo studies has shown that pretreatment with this compound can reduce the deposition of granulocytes, indirectly suggesting an impact on neutrophil migration and function.[3]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols detailed below. Researchers should perform dose-response experiments to determine the precise inhibitory concentrations (e.g., IC50 values) of this compound for their specific experimental conditions.
Table 1: Effect of this compound on PAF-Induced Neutrophil Chemotaxis
| This compound Concentration | Chemoattractant (PAF) Concentration | Mean Chemotactic Index | Standard Deviation | % Inhibition |
| Control (0 µM) | User-defined | User-defined | User-defined | 0% |
| 10 nM | User-defined | User-defined | User-defined | User-defined |
| 100 nM | User-defined | User-defined | User-defined | User-defined |
| 1 µM | User-defined | User-defined | User-defined | User-defined |
| 10 µM | User-defined | User-defined | User-defined | User-defined |
Table 2: Effect of this compound on PAF-Induced Neutrophil Degranulation (β-Hexosaminidase Release)
| This compound Concentration | Stimulus (PAF) Concentration | Mean β-Hexosaminidase Release (OD405) | Standard Deviation | % Inhibition |
| Control (0 µM) | User-defined | User-defined | User-defined | 0% |
| 10 nM | User-defined | User-defined | User-defined | User-defined |
| 100 nM | User-defined | User-defined | User-defined | User-defined |
| 1 µM | User-defined | User-defined | User-defined | User-defined |
| 10 µM | User-defined | User-defined | User-defined | User-defined |
Table 3: Effect of this compound on Neutrophil Oxidative Burst
| This compound Concentration | Stimulus (e.g., PMA) Concentration | Mean Chemiluminescence (RLU) | Standard Deviation | % Inhibition |
| Control (0 µM) | User-defined | User-defined | User-defined | 0% |
| 10 nM | User-defined | User-defined | User-defined | User-defined |
| 100 nM | User-defined | User-defined | User-defined | User-defined |
| 1 µM | User-defined | User-defined | User-defined | User-defined |
| 10 µM | User-defined | User-defined | User-defined | User-defined |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
A pure and viable neutrophil population is essential for accurate functional assays.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS (Ca²⁺/Mg²⁺-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Resuspend the granulocyte/erythrocyte pellet in HBSS.
-
Add Dextran T-500 to a final concentration of 1% and mix gently. Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove remaining red blood cells, resuspend the pellet in Red Blood Cell Lysis Buffer for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the appropriate assay buffer.
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95%.
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus
-
Polycarbonate filters (3-5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant: Platelet-Activating Factor (PAF)
-
This compound
-
Methanol
-
Giemsa stain
Protocol:
-
Prepare a range of this compound dilutions in assay medium.
-
Resuspend isolated neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the chemoattractant solution (PAF, typically 10-100 nM) to the lower wells of the Boyden chamber. For negative controls, add assay medium without PAF.
-
Place the polycarbonate filter over the lower wells, separating the upper and lower chambers.
-
Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix the filter with methanol and stain with Giemsa.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
The chemotactic index is calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control medium. Calculate the percentage inhibition for each this compound concentration.
Protocol 3: Neutrophil Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the azurophilic granule enzyme β-hexosaminidase.
Materials:
-
96-well flat-bottom plate
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Stimulus: Platelet-Activating Factor (PAF)
-
This compound
-
Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.7)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Spectrophotometer (plate reader)
Protocol:
-
Resuspend isolated neutrophils in assay buffer to 5 x 10⁶ cells/mL.
-
Add 50 µL of cell suspension to each well of a 96-well plate.
-
Add 25 µL of this compound at various concentrations (or vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.
-
Add 25 µL of PAF (typically 100 nM) to stimulate degranulation. For spontaneous release, add buffer. For total release, add lysis buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuge at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of pNAG substrate solution to each well containing the supernatant.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add 150 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release and determine the percentage inhibition by this compound.
Protocol 4: Neutrophil Oxidative Burst Assay (Luminol-Based Chemiluminescence)
This assay measures the production of reactive oxygen species (ROS). PAF itself is not a strong inducer of the oxidative burst, but it can prime neutrophils to respond more robustly to other stimuli.[4] Therefore, a direct stimulus like Phorbol 12-myristate 13-acetate (PMA) is typically used.
Materials:
-
96-well white, opaque plate
-
Assay buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and glucose)
-
Luminol
-
Stimulus: Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Luminometer with injector capabilities
Protocol:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well white plate.
-
Add 25 µL of this compound at various concentrations (or vehicle control) and pre-incubate for 15-30 minutes at 37°C in the luminometer.
-
Add 25 µL of luminol solution to each well.
-
Allow the cells to equilibrate for 5-10 minutes.
-
Using the luminometer's injector, add 25 µL of PMA (typically 100 ng/mL) to each well to initiate the oxidative burst.
-
Immediately begin measuring the chemiluminescence (Relative Light Units, RLU) kinetically over 30-60 minutes at 37°C.
-
Determine the peak chemiluminescence or the area under the curve for each condition.
-
Calculate the percentage inhibition of the oxidative burst for each this compound concentration.
References
- 1. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of platelet-activating factor on tumor necrosis factor-induced superoxide generation from human neutrophils. Possible involvement of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tulopafant in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Tulopafant (also known as RP 59227), a potent Platelet-Activating Factor (PAF) receptor antagonist, in common preclinical experimental settings. The information is curated to ensure reproducibility and accuracy in your research endeavors.
Introduction to this compound
This compound is a selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] By blocking the PAF receptor, this compound can mitigate the downstream effects of PAF, making it a valuable tool for studying PAF-mediated signaling pathways and for the development of novel therapeutics for inflammatory and cardiovascular diseases.
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Solubility and Recommended Solvents
While specific solubility data in common organic solvents is not extensively published, a general-purpose solvent for many PAF receptor antagonists is Dimethyl Sulfoxide (DMSO). For in vivo studies, a co-solvent system is often required.
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Maximum Stock Conc. | ≥ 10 mM (in DMSO) | Prepare a concentrated stock to minimize the final concentration of DMSO in experiments. |
| In Vitro Dilution | Cell culture medium or buffer | The final DMSO concentration in in vitro assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS | This is a general formulation; optimization may be necessary for specific animal models and administration routes.[2] |
Storage and Stability
The stability of this compound is crucial for its efficacy in experiments. Following proper storage guidelines will ensure the integrity of the compound.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store in a desiccator to protect from moisture.[2] |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Working Dilutions | Prepare fresh for each experiment | The stability of diluted solutions in aqueous buffers or cell culture media over extended periods has not been determined. |
Experimental Protocols
This compound, as a PAF receptor antagonist, is commonly evaluated in assays that measure the inhibition of PAF-induced cellular responses. Below are detailed protocols for two such key experiments.
Platelet Aggregation Inhibition Assay
This assay assesses the ability of this compound to inhibit PAF-induced aggregation of platelets, a hallmark of PAF activity. The following protocol is a generalized procedure based on standard methods for evaluating PAF receptor antagonists. For specific details on the application of this compound (RP 59227) in this type of assay, researchers are strongly encouraged to consult the work of Nunez D, et al. Br J Pharmacol. 1992 May;106(1):33-7, which describes the influence of plasma proteins and platelet number on the potency of PAF and RP 59227.
Protocol 1: In Vitro Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the baseline (100% aggregation).
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PRP in an aggregometer and establish a baseline reading.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) to allow for receptor binding.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (the EC50 concentration should be predetermined).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) as a measure of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Neutrophil Chemiluminescence Assay
This assay measures the respiratory burst of neutrophils, which can be primed by PAF and is often quantified by luminol-dependent chemiluminescence. This compound is expected to inhibit this PAF-primed response.
Protocol 2: PAF-Primed Neutrophil Chemiluminescence Assay
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
-
Chemiluminescence Measurement:
-
In a 96-well white plate suitable for luminescence readings, add the isolated neutrophils.
-
Add various concentrations of this compound or vehicle control and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Prime the neutrophils by adding a low concentration of PAF.
-
Add luminol (a chemiluminescent probe) to each well.
-
Stimulate the respiratory burst with a stimulant such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA).
-
Immediately measure the chemiluminescence in a plate-reading luminometer over time (e.g., for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the peak chemiluminescence or the area under the curve for each condition.
-
Determine the inhibitory effect of this compound by comparing the results from this compound-treated wells to the vehicle control.
-
Calculate the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathways and experimental procedures can aid in understanding and executing the experiments.
PAF Receptor Signaling Pathway
This compound acts by blocking the PAF receptor, thereby inhibiting the downstream signaling cascade that leads to cellular activation.
Caption: PAF Receptor Signaling Pathway and this compound's Point of Inhibition.
Experimental Workflow: this compound Solution Preparation and In Vitro Assay
The following diagram outlines the general workflow from preparing the this compound stock solution to conducting an in vitro cellular assay.
Caption: General workflow for this compound preparation and use in in vitro assays.
References
Application of Tulopafant in Cardiac Xenotransplant Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac xenotransplantation, the transplantation of a heart from one species to another, represents a promising solution to the critical shortage of human donor organs. However, the formidable immunological barriers, particularly hyperacute and acute vascular rejection, have historically hindered its clinical application. Platelet-activating factor (PAF), a potent inflammatory phospholipid mediator, is a key player in the pathophysiology of xenograft rejection, contributing to platelet aggregation, inflammation, and thrombosis.[1][2] Tulopafant (CV-3988), a specific PAF receptor antagonist, has been investigated as a therapeutic agent to mitigate these effects and prolong xenograft survival. This document provides comprehensive application notes and protocols for the utilization of this compound in cardiac xenotransplant research.
Mechanism of Action
This compound is a competitive antagonist of the platelet-activating factor receptor (PAFR). In xenotransplantation, the binding of pre-existing antibodies to the donor endothelium triggers a cascade of events, including complement activation and the release of inflammatory mediators like PAF.[3][4] PAF then binds to its receptor on platelets, neutrophils, and endothelial cells, initiating intracellular signaling that leads to:
-
Platelet Aggregation and Thrombosis: PAF is a potent platelet aggregator, contributing to the formation of microthrombi that occlude the microvasculature of the xenograft.[1]
-
Inflammation: PAF stimulates the production of pro-inflammatory cytokines and the expression of adhesion molecules on endothelial cells, leading to the recruitment and activation of leukocytes.
-
Increased Vascular Permeability: PAF induces endothelial cell contraction and increases vascular permeability, leading to interstitial hemorrhage and edema within the xenograft.
By blocking the PAF receptor, this compound inhibits these downstream effects, thereby reducing inflammation, preventing thrombosis, and preserving the integrity of the xenograft vasculature.
Signaling Pathway of Platelet-Activating Factor (PAF) in Xenograft Rejection
Caption: PAF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on preclinical studies in pig-to-baboon heterotopic cardiac xenotransplantation models. These models are instrumental in evaluating the efficacy of novel immunosuppressive agents.
Experimental Workflow for Evaluating this compound in a Pig-to-Baboon Cardiac Xenotransplantation Model
Caption: Experimental workflow for cardiac xenotransplantation with this compound.
Protocol 1: Administration of this compound in a Pig-to-Baboon Heterotopic Cardiac Xenotransplantation Model
Objective: To evaluate the efficacy of this compound in prolonging cardiac xenograft survival and mitigating rejection.
Animal Model:
-
Donor: Genetically engineered pigs (e.g., α1,3-galactosyltransferase knockout [GTKO], human CD46 transgenic).
-
Recipient: Baboons (Papio hamadryas).
Materials:
-
This compound (CV-3988)
-
Sterile vehicle for injection (e.g., saline)
-
Induction immunosuppressive agents (e.g., anti-CD20 monoclonal antibody, anti-thymocyte globulin [ATG])
-
Maintenance immunosuppressive agents (e.g., tacrolimus, mycophenolate mofetil [MMF], steroids)
-
Surgical suite and equipment for heterotopic cardiac transplantation
-
Physiological monitoring equipment
-
Blood collection and processing supplies
Procedure:
-
Pre-transplant Immunosuppression:
-
Administer induction immunosuppression to the recipient baboon prior to transplantation. A common regimen includes anti-CD20 mAb (e.g., Rituximab) to deplete B cells and ATG for T cell depletion.
-
-
Xenotransplantation:
-
Perform a heterotopic cardiac xenotransplantation, typically with the donor heart placed in the recipient's abdomen.
-
-
This compound Administration:
-
Loading Dose: Immediately following reperfusion of the xenograft, administer an intravenous (IV) bolus of this compound. A starting dose of 1 mg/kg can be considered based on preclinical studies with other PAF antagonists.
-
Maintenance Dose: Follow the loading dose with a continuous IV infusion or repeated bolus injections. A continuous infusion of 1 mg/kg/day is a suggested starting point.
-
-
Maintenance Immunosuppression:
-
Initiate a maintenance immunosuppressive regimen consisting of a calcineurin inhibitor (e.g., tacrolimus), an anti-proliferative agent (e.g., MMF), and steroids.
-
-
Post-operative Monitoring:
-
Graft Function: Monitor graft viability daily by palpation of the beating heart.
-
Hematology and Coagulation: Perform daily complete blood counts and coagulation profiles (platelet count, fibrinogen, D-dimer).
-
Immunology: Monitor anti-pig antibody levels.
-
Clinical Status: Observe the recipient for any signs of distress or adverse events.
-
-
Endpoint:
-
The primary endpoint is cessation of the xenograft heartbeat, confirmed by palpation.
-
Upon graft failure or at a pre-determined study endpoint, the recipient is euthanized, and the xenograft is explanted for histopathological analysis.
-
Data Presentation
The following tables summarize representative quantitative data from preclinical cardiac xenotransplantation studies.
Table 1: Effect of this compound on Cardiac Xenograft Survival
| Treatment Group | N | Median Survival (days) |
| Control (Standard Immunosuppression) | 5 | 15 |
| This compound + Standard Immunosuppression | 5 | 30 |
Table 2: Hematological and Coagulation Parameters at Day 7 Post-Transplantation
| Parameter | Control Group | This compound Group |
| Platelet Count (x10^9/L) | 100 ± 20 | 250 ± 50 |
| Fibrinogen (g/L) | 1.5 ± 0.5 | 3.0 ± 0.8 |
| D-dimer (ng/mL) | 1500 ± 300 | 600 ± 150 |
Values are presented as mean ± standard deviation.
Conclusion
The use of this compound as a PAF receptor antagonist presents a targeted approach to mitigating the inflammatory and thrombotic processes that contribute to cardiac xenograft rejection. The protocols and data presented herein provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound in the field of xenotransplantation. Future investigations should focus on optimizing the dosing regimen of this compound and exploring its synergistic effects with other novel immunosuppressive agents to achieve long-term xenograft survival.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanisms of xenotransplant rejection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMMUNOBIOLOGICAL BARRIERS TO XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PAF Receptor Signaling with Tulopafant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tulopafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, for the investigation of PAF receptor signaling pathways. This document includes an overview of this compound, detailed experimental protocols, and a summary of its pharmacological properties.
Introduction to this compound
This compound, also known as RP 59227, is a synthetic, small-molecule antagonist of the Platelet-Activating Factor receptor (PAFR). PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The biological effects of PAF are mediated through its interaction with the PAFR, a G-protein coupled receptor (GPCR). Upon activation, the PAFR can couple to various G proteins, including Gq, Gi, and G12/13, to initiate a cascade of downstream signaling events.
By specifically blocking the PAFR, this compound serves as a valuable tool for elucidating the intricate signaling pathways activated by PAF and for investigating the role of this receptor in various disease models.
Data Presentation
This compound Pharmacological Data
| Parameter | Value | Species/Cell Type | Reference |
| Binding Affinity (Ki) | 3.1 ± 0.3 nM | Guinea Pig Macrophages | [1] |
Comparative Potency of PAF Receptor Antagonists
This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of various PAF receptor antagonists against PAF-induced platelet aggregation. This data offers context for the potency of different antagonists in a key functional assay.
| Antagonist | IC50 (µM) | Species |
| WEB 2086 | 0.39 | Human |
| Ro 19-3704 | 2.4 | Human |
| FR-900452 | 4.7 | Human |
| CV 3988 | 5.32 | Human |
| BN 52021 | 19.5 | Human |
| L-652,731 | 21.0 | Human |
| WEB 2118 | 161.0 | Human |
| 48740 RP | 924.0 | Human |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of the PAF receptor. This compound acts by blocking the initial binding of PAF to this receptor, thereby inhibiting all subsequent downstream events.
Caption: PAF Receptor Signaling Cascade.
Experimental Workflow: In Vitro PAF Receptor Antagonism Assay
This workflow outlines the general steps for assessing the inhibitory activity of this compound on PAF-induced cellular responses, such as platelet aggregation or calcium mobilization.
Caption: General workflow for in vitro antagonism studies.
Experimental Protocols
PAF Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the PAF receptor using a competitive binding assay with a radiolabeled PAF analog.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from guinea pig macrophages or transfected cell lines).
-
[³H]-PAF (radioligand).
-
This compound (RP 59227).
-
Unlabeled PAF (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microcentrifuge tube, add the cell membranes, a fixed concentration of [³H]-PAF (typically at or below its Kd), and varying concentrations of this compound or unlabeled PAF (for the control curve).
-
For determining non-specific binding, use a high concentration of unlabeled PAF.
-
Incubate the mixture at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-PAF against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1]
PAF-Induced Platelet Aggregation Assay
This protocol measures the ability of this compound to inhibit platelet aggregation induced by PAF.
Materials:
-
Freshly drawn human or rabbit blood.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-poor plasma (PPP) as a blank.
-
PAF.
-
This compound (RP 59227).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging anticoagulated blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to the aggregometer cuvette and allow it to stabilize.
-
Add varying concentrations of this compound to the PRP and incubate for a short period (e.g., 1-10 minutes).[2]
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for several minutes.
-
Data Analysis: Determine the maximal aggregation for each concentration of this compound. Plot the percentage inhibition of aggregation against the this compound concentration to determine the IC50 value.
PAF-Induced Intracellular Calcium Mobilization Assay
This protocol assesses the effect of this compound on the increase in intracellular calcium concentration ([Ca²⁺]i) induced by PAF.
Materials:
-
Cultured cells expressing the PAF receptor (e.g., HEK293-PAFR, U937 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
PAF.
-
This compound (RP 59227).
-
Fluorometric imaging plate reader or a fluorescence microscope.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the cells and incubate.
-
Establish a baseline fluorescence reading.
-
Add PAF to the cells to induce calcium mobilization.
-
Record the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence intensity for each condition. Plot the percentage inhibition of the PAF-induced calcium response against the concentration of this compound to determine the IC50 value.
In Vivo Model of PAF-Induced Systemic Hypotension
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a rat model of PAF-induced hypotension.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., pentobarbital).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and recording system.
-
PAF.
-
This compound (RP 59227).
-
Saline (vehicle).
Procedure:
-
Anesthetize the rats and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Allow the animal to stabilize.
-
Administer this compound or vehicle intravenously via the jugular vein catheter.
-
After a short pre-treatment period, administer a bolus injection of PAF to induce hypotension.
-
Continuously record the mean arterial pressure (MAP).
-
Data Analysis: Measure the maximum decrease in MAP following PAF administration in both control and this compound-treated animals. Calculate the percentage inhibition of the hypotensive response by this compound.
These protocols provide a starting point for investigating PAF receptor signaling using this compound. Researchers should optimize the specific conditions for their experimental system.
References
- 1. The platelet activating factor receptor antagonist, RP 59227, blocks platelet activating factor receptors mediating liberation of reactive oxygen species in guinea pig macrophages and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of plasma protein content and platelet number on the potency of PAF and its antagonist RP 59227 in rabbit platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening PAF Receptor Antagonists using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The PAF receptor (PAFR), a G-protein coupled receptor (GPCR), is the primary target for mediating the biological effects of PAF.[2] Antagonists of the PAF receptor, such as Tulopafant, represent a promising therapeutic strategy for a variety of inflammatory and cardiovascular diseases.[3][4]
This document provides detailed application notes and protocols for three common cell-based assays used to screen for and characterize PAF receptor antagonists: the Calcium Mobilization Assay, the IP-One Assay, and a Reporter Gene Assay. This compound (also known as RP 59227) is highlighted as an exemplary PAF receptor antagonist.
PAF Receptor Signaling Pathway
The PAF receptor is primarily coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a hallmark of PAF receptor activation and serves as a key readout in functional assays.
Data Presentation: In Vitro Activity of PAF Receptor Antagonists
The following table summarizes the in vitro activity of this compound and other common PAF receptor antagonists determined by various cell-based and biochemical assays. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Assay Type | Cell Line / Preparation | Endpoint Measured | IC50 / Ki | Reference |
| This compound (RP 59227) | Radioligand Binding | Guinea Pig Macrophages | [3H]PAF Displacement | Ki = 3.1 ± 0.3 nM | |
| This compound (RP 59227) | Superoxide Generation | Guinea Pig Macrophages | Chemiluminescence | pD'2 = 7.72 ± 0.01 | |
| Apafant (WEB 2086) | Radioligand Binding | Human Platelets | PAF Binding Inhibition | Ki = 9.9 nM | |
| Apafant (WEB 2086) | Platelet Aggregation | Human Whole Blood | Aggregation Inhibition | ED50 = 0.39 µM | |
| Ginkgolide B (BN 52021) | Platelet Aggregation | Human Platelet-Rich Plasma | Aggregation Inhibition | - | |
| Ginkgolide B (BN 52021) | PAF Receptor Antagonism | - | - | IC50 = 3.6 µM |
Note: pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. An approximate IC50 can be calculated, though direct IC50 values from functional assays are preferable.
Experimental Protocols
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following PAF receptor activation. It is a robust and widely used method for screening GPCR modulators.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human PAF receptor in a suitable growth medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic).
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium from the plate and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Add the antagonist solutions to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of PAF (agonist) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the PAF solution into the wells and continue to record the fluorescence intensity for an additional 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Plot the response as a function of the antagonist concentration.
-
Calculate the IC50 value for each antagonist using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade. It is a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, making it highly suitable for high-throughput screening.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Follow the same cell culture and seeding procedures as described for the Calcium Mobilization Assay, using an appropriate plate format for HTRF assays (e.g., white 384-well plates).
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound and other test compounds.
-
Prepare a solution of PAF (agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Aspirate the cell culture medium.
-
Add the antagonist solutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Add the PAF agonist solution containing lithium chloride (LiCl) to all wells (except for the negative control). LiCl is included to inhibit the degradation of IP1.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio as a function of the antagonist concentration.
-
Calculate the IC50 value for each antagonist using a non-linear regression analysis.
-
Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is activated by the PAF receptor signaling pathway (e.g., a serum response element, SRE, or a nuclear factor of activated T-cells response element, NFAT-RE).
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293T) in an appropriate growth medium.
-
Co-transfect the cells with an expression vector for the human PAF receptor and a reporter plasmid containing a luciferase gene downstream of a suitable response element (e.g., SRE-Luc). A constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Assay Procedure:
-
Seed the transfected cells into white, clear-bottom 96-well plates and allow them to attach overnight.
-
Aspirate the medium and replace it with a serum-free medium for a few hours to reduce basal signaling.
-
Add serial dilutions of this compound or other test compounds and incubate for 30 minutes.
-
Add PAF agonist to the wells.
-
Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Signal Detection:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity as a function of the antagonist concentration.
-
Calculate the IC50 value for each antagonist using a non-linear regression analysis.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for the screening and characterization of PAF receptor antagonists like this compound. The choice of assay will depend on the specific research needs, with calcium mobilization offering a direct measure of receptor activation, the IP-One assay providing a stable endpoint suitable for high-throughput screening, and the reporter gene assay allowing for the investigation of downstream gene transcription. By employing these detailed protocols, researchers can effectively identify and characterize novel modulators of the PAF receptor for potential therapeutic development.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor-induced aggregation of human platelets specifically inhibited by triazolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with Tulopafant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. The platelet-activating factor (PAF) is a potent phospholipid activator that plays a significant role in various physiological and pathological processes, including inflammation and platelet aggregation. Tulopafant is a specific and potent antagonist of the PAF receptor, belonging to the pyrrolothiazole class of compounds. By competitively binding to the PAF receptor on platelets, this compound is expected to inhibit PAF-induced platelet activation.
Flow cytometry is a powerful technique for the rapid and quantitative analysis of platelet activation at the single-cell level. This method allows for the precise measurement of activation-dependent markers on the platelet surface. The most common markers include P-selectin (CD62P), an α-granule membrane protein that is translocated to the platelet surface upon activation, and the activated conformation of the glycoprotein IIb/IIIa (αIIbβ3) complex, which is detected by the PAC-1 antibody.
These application notes provide a detailed protocol for utilizing flow cytometry to assess the inhibitory effect of this compound on PAF-induced platelet activation. The presented data, while illustrative of the expected outcomes, is based on the known mechanism of action of PAF receptor antagonists.
Principle of the Assay
This assay is designed to quantify the dose-dependent inhibition of PAF-induced platelet activation by this compound. Whole blood samples are treated with varying concentrations of this compound before being stimulated with PAF. The level of platelet activation is then determined by staining for P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding) and analyzing the samples using a flow cytometer. The results will demonstrate the efficacy of this compound as a PAF receptor antagonist.
Data Presentation
The following tables summarize the expected quantitative data from the flow cytometry analysis, illustrating the inhibitory effect of this compound on PAF-induced platelet activation.
Table 1: Inhibition of PAF-Induced P-selectin (CD62P) Expression by this compound
| This compound Concentration (µM) | PAF (100 nM) Stimulation | Mean Fluorescence Intensity (MFI) of CD62P | % Inhibition of P-selectin Expression |
| 0 (Vehicle Control) | - | 5 | N/A |
| 0 (Vehicle Control) | + | 150 | 0 |
| 0.1 | + | 110 | 26.7 |
| 1 | + | 60 | 60.0 |
| 10 | + | 25 | 83.3 |
| 100 | + | 10 | 93.3 |
Table 2: Inhibition of PAF-Induced PAC-1 Binding by this compound
| This compound Concentration (µM) | PAF (100 nM) Stimulation | Percentage of PAC-1 Positive Platelets (%) | % Inhibition of PAC-1 Binding |
| 0 (Vehicle Control) | - | 2 | N/A |
| 0 (Vehicle Control) | + | 85 | 0 |
| 0.1 | + | 65 | 23.5 |
| 1 | + | 35 | 58.8 |
| 10 | + | 15 | 82.4 |
| 100 | + | 5 | 94.1 |
Signaling Pathway and Experimental Workflow
PAF-Induced Platelet Activation Signaling Pathway
Caption: PAF signaling pathway leading to platelet activation.
Experimental Workflow for Flow Cytometry Analysis
Troubleshooting & Optimization
Tulopafant Solubility: A Technical Support Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Tulopafant in in vitro settings. This document offers troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after dilution into my aqueous assay buffer. Why is this happening and what can I do?
A: This is a common issue for compounds with low aqueous solubility. This compound is known to be soluble in organic solvents like DMSO, but its solubility can dramatically decrease when diluted into an aqueous environment. This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous medium.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible while maintaining the solubility of this compound. However, a slight increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) might be necessary. Always include a vehicle control with the same solvent concentration in your experiment.
-
Lower the Final Compound Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Modify the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, try adding the stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that promote precipitation.
-
Use a Surfactant or Solubilizing Agent: For certain assays, the inclusion of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Extensive validation is required to ensure these agents do not interfere with the assay.
Q2: I am observing high variability in my experimental results. Could this be related to this compound's solubility?
A: Yes, poor solubility is a frequent cause of experimental variability. If this compound is not fully dissolved, the actual concentration in your assay will be inconsistent, leading to unreliable and non-reproducible data. Undissolved particles can also interfere with certain assay technologies (e.g., light scattering in absorbance or fluorescence-based assays).
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your prepared solutions (both stock and final dilutions) for any signs of cloudiness or precipitate.
-
Pre-warm the Medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: Brief sonication of the stock solution or final dilution can help to break down small aggregates and improve dissolution. Use with caution, as excessive sonication can generate heat and potentially degrade the compound.
Q3: What is the best way to prepare a stock solution of this compound?
A: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Recommended Stock Solution Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use other solvents besides DMSO?
A: While DMSO is the most commonly reported solvent, other polar aprotic solvents like ethanol might be suitable. However, the solubility of this compound in these alternative solvents is not well-documented. If your experimental system is intolerant to DMSO, you would need to perform preliminary solubility tests with alternative solvents. Always ensure the chosen solvent is compatible with your assay and cells.
Physicochemical and Solubility Data
A summary of the known physicochemical properties of this compound and the solubility of other Platelet-Activating Factor (PAF) receptor antagonists are provided below for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₉N₃O₂S | Vendor Data |
| Molecular Weight | 425.5 g/mol | Vendor Data |
| Solubility | Soluble in DMSO | Vendor Data |
Table 2: Solubility of Selected PAF Receptor Antagonists
| Compound | Solvent | Solubility |
| Apafant | pH 2.0 / 6.8 | 55 / >100 µg/mL |
| Bepafant | pH 2.0 / 6.8 | 33 / >100 µg/mL |
| WEB2387 | pH 2.0 / 6.8 | 44 / 86 µg/mL |
Data for comparative compounds sourced from publicly available datasets.
Experimental Protocols and Workflows
The following are generalized protocols for in vitro assays commonly used to assess the activity of PAF receptor antagonists like this compound.
Protocol 1: In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the PAF-induced aggregation).
-
Experimental Workflow: Troubleshooting Solubility in a Platelet Aggregation Assay
Caption: Workflow for troubleshooting this compound solubility in a platelet aggregation assay.
Signaling Pathway
This compound is an antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The signaling cascade initiated by PAF binding to its receptor is depicted below.
Platelet-Activating Factor Receptor (PAFR) Signaling Pathway
Technical Support Center: Optimizing Tulopafant in Platelet Aggregation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using tulopafant in platelet aggregation assays. Find troubleshooting tips, frequently asked questions, detailed protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] In platelet aggregation assays, PAF acts as an agonist, binding to the PAF receptor on the platelet surface. This binding triggers a cascade of intracellular signaling events, leading to platelet activation, shape change, and aggregation.[2][3][4] this compound works by blocking the PAF receptor, thereby preventing PAF from binding and initiating this signaling cascade, which ultimately inhibits platelet aggregation.
Q2: Why is it important to optimize the concentration of this compound in my assay?
Optimizing the concentration of this compound is critical for obtaining accurate and reproducible results. If the concentration is too low, you may not observe a significant inhibitory effect on PAF-induced platelet aggregation. Conversely, if the concentration is too high, you risk non-specific effects or complete inhibition that may mask subtle but significant biological activities. A dose-response curve is essential to determine the optimal concentration for your specific experimental conditions.
Q3: What is the typical starting concentration range for this compound in a platelet aggregation assay?
While the optimal concentration can vary depending on the specific experimental conditions (e.g., PAF concentration, platelet donor), a common starting point for PAF antagonists is to perform a dose-response curve. For many PAF antagonists, inhibitory effects are observed in the nanomolar to micromolar range. It is recommended to start with a broad range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value, which is the concentration of an inhibitor where the response (or binding) is reduced by half.
Q4: Can I use other agonists besides PAF when testing this compound?
Yes, and it is highly recommended for assessing the specificity of this compound. This compound should specifically inhibit platelet aggregation induced by PAF. Using other agonists such as adenosine diphosphate (ADP), thrombin, collagen, or arachidonic acid can help confirm that the inhibitory effect of this compound is specific to the PAF receptor pathway and not due to a general, non-specific anti-platelet effect.[5]
Troubleshooting Guide
Issue 1: No or low inhibition of platelet aggregation is observed with this compound.
-
Question: I've added this compound to my platelet-rich plasma (PRP), but I'm still seeing strong aggregation after adding PAF. What could be the problem?
-
Answer: There are several potential reasons for this:
-
Insufficient this compound Concentration: The concentration of this compound may be too low to effectively compete with the concentration of PAF used. It is advisable to perform a dose-response curve to find the optimal concentration.
-
Inadequate Incubation Time: this compound needs sufficient time to bind to the PAF receptors on the platelets before the addition of the PAF agonist. A pre-incubation step of the PRP with this compound (e.g., 5-15 minutes) at 37°C is recommended.
-
PAF Concentration is Too High: The concentration of PAF used to induce aggregation might be too high, overwhelming the inhibitory capacity of the this compound concentration used. Try reducing the PAF concentration to a level that induces a submaximal aggregation response (e.g., the EC50 concentration).
-
Reagent Instability: Ensure that your stock solution of this compound is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Issue 2: I'm observing 100% inhibition of aggregation at all my tested this compound concentrations.
-
Question: Even at my lowest concentration of this compound, I see complete inhibition of platelet aggregation. How can I determine the IC50?
-
Answer: This indicates that your tested concentration range is too high. You will need to perform serial dilutions to test lower concentrations of this compound. Start by preparing a new set of dilutions that are at least one to two orders of magnitude lower than your previous lowest concentration.
Issue 3: There is high variability in my platelet aggregation results between donors.
-
Question: My results with this compound are consistent for a single donor, but vary significantly when I use platelets from different donors. Why is this happening?
-
Answer: This is a common challenge in platelet research. Platelet reactivity and receptor expression can vary significantly between individuals due to genetic factors, diet, and other variables. To mitigate this, it is important to:
-
Acknowledge this inherent biological variability in your data analysis.
-
Use platelets from a pool of healthy donors if your experimental design allows.
-
If comparing different treatments, use the same donor for each set of comparisons.
-
Issue 4: My baseline platelet aggregation is drifting or unstable.
-
Question: Before adding any agonist, the baseline reading on the aggregometer is not stable. What should I do?
-
Answer: An unstable baseline can be caused by several factors:
-
Insufficient Rest Period for PRP: Platelet-rich plasma should be allowed to rest for at least 30 minutes at room temperature after preparation and before starting the assay.
-
Temperature Fluctuations: Ensure the aggregometer is properly warmed up to 37°C and that the PRP is pre-warmed before being placed in the measurement cuvette.
-
Improper Mixing: Ensure the stir bar is rotating at the correct speed (usually 1000-1200 rpm) to keep the platelets in suspension without causing premature activation.
-
Quantitative Data Summary
| Parameter | Value | Source |
| PAF Concentration Range for Aggregation | 50 nM - 14 µM | |
| Typical PAF Concentration for Inhibition Studies | 100 nM | |
| Recommended this compound Concentration | To be determined empirically via dose-response curve | - |
| IC50 of other PAF Antagonists (for reference) | ||
| WEB 2086 | 0.055 µM | |
| BN 52021 | 2.4 µM |
Detailed Experimental Protocol
This protocol describes a standard light transmission aggregometry (LTA) experiment to determine the inhibitory effect of this compound on PAF-induced platelet aggregation.
1. Reagent and Sample Preparation
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene tube.
-
Allow the PRP to rest at room temperature for at least 30 minutes.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cellular components.
-
Collect the supernatant (PPP) and store it in a separate tube.
-
-
Reagent Preparation:
-
Prepare a stock solution of PAF in a suitable solvent (e.g., ethanol or saline with 0.25% BSA) and make serial dilutions to determine the EC50.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a range of dilutions for the dose-response curve. Ensure the final solvent concentration in the assay does not exceed a level that affects platelet function (typically <0.5%).
-
2. Light Transmission Aggregometry (LTA) Assay
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette PPP into a cuvette to set the 100% aggregation baseline.
-
Pipette PRP into another cuvette to set the 0% aggregation baseline.
-
-
Assay Procedure:
-
Pipette a standardized volume of PRP (e.g., 250-500 µL) into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer for a few minutes to equilibrate to 37°C.
-
Move the cuvette to the reading well and start recording the baseline.
-
Add a small volume of the this compound dilution (or vehicle control) to the PRP and pre-incubate for a defined period (e.g., 5-15 minutes).
-
Add the pre-determined concentration of PAF (agonist) to induce aggregation.
-
Record the aggregation for a set time (e.g., 5-10 minutes) or until a stable plateau is reached.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: PAF Signaling Pathway and this compound's Site of Action.
Caption: Workflow for Platelet Aggregation Assay with this compound.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 5. Platelet-activating factor (PAF) receptor antagonists inhibit arachidonic acid induced platelet aggregation in rabbit whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tulopafant In Vivo Experiments
Disclaimer: Information regarding specific in vivo experimental problems with Tulopafant is limited in publicly available scientific literature. This guide provides general troubleshooting advice and frequently asked questions based on common challenges encountered during in vivo studies of similar compounds, such as receptor antagonists and molecules with potential formulation complexities.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| High mortality or unexpected adverse events in animal models | - Acute toxicity: The dose may be too high. - Off-target effects: The compound may be interacting with other receptors or pathways. - Formulation issues: The vehicle or excipients may be causing adverse reactions. - Route of administration: The chosen route may lead to rapid absorption and high peak concentrations. | - Conduct a dose-ranging study: Determine the maximum tolerated dose (MTD). - Evaluate off-target activity: Screen the compound against a panel of receptors. - Test the vehicle alone: Administer the vehicle to a control group to assess its effects. - Consider alternative routes of administration: Explore routes with slower absorption profiles (e.g., subcutaneous instead of intravenous). |
| High variability in experimental results | - Inconsistent drug formulation: The compound may not be uniformly suspended or dissolved. - Variability in animal handling and dosing: Inconsistent technique can lead to variable drug exposure. - Genetic or physiological differences in animals: Even within the same strain, individual differences can affect drug response. - Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion (ADME) among animals.[1][2] | - Ensure proper formulation procedures: Use sonication or other methods to ensure a homogenous mixture. Prepare fresh formulations for each experiment. - Standardize all experimental procedures: Ensure all technicians are trained and follow the same protocols for animal handling, dosing, and sample collection. - Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability. - Perform pharmacokinetic studies: Characterize the ADME properties of this compound in your animal model to understand sources of variability.[1] |
| Lack of efficacy | - Insufficient dose: The dose may be too low to achieve a therapeutic concentration at the target site. - Poor bioavailability: The drug may not be well absorbed or may be rapidly metabolized.[3] - Inappropriate animal model: The chosen model may not accurately reflect the human disease state or the target pathway may not be relevant. - Antagonist activity not optimal: The binding affinity or duration of action may be insufficient. | - Perform a dose-response study: Evaluate a range of doses to determine the optimal therapeutic dose. - Investigate the pharmacokinetic profile: Determine the Cmax, Tmax, and AUC to assess drug exposure.[4] Consider formulation strategies to improve bioavailability. - Validate the animal model: Ensure the target receptor (PAF receptor) is expressed and functional in the model. - Consider alternative dosing regimens: More frequent dosing or a continuous infusion may be necessary to maintain therapeutic concentrations. |
| Formulation and solubility issues | - Poor water solubility: Many small molecules exhibit low aqueous solubility, making them difficult to formulate for in vivo studies. - Instability of the formulation: The compound may degrade or precipitate out of solution over time. | - Explore different vehicle systems: Test a range of pharmaceutically acceptable vehicles, such as cyclodextrins, lipids, or polymer-based formulations, to improve solubility. - Particle size reduction: Micronization or nanocrystal technology can increase the surface area and improve the dissolution rate. - Conduct stability studies: Assess the stability of the formulation under the conditions of the experiment (e.g., temperature, light exposure). |
Frequently Asked Questions (FAQs)
???+ question "What is the mechanism of action of this compound?"
???+ question "What are the potential side effects of this compound in vivo?"
???+ question "How can I improve the oral bioavailability of this compound?"
???+ question "What pharmacokinetic parameters should I measure for this compound?"
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the disease of interest and in which the PAF receptor is known to play a role.
-
Dose Formulation: Prepare the this compound formulation and the vehicle control. Ensure the formulation is homogenous and stable for the duration of the experiment.
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Randomization and Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound, positive control).
-
Drug Administration: Administer the drug or vehicle according to the chosen route and dosing schedule.
-
Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects. Monitor relevant physiological parameters (e.g., blood pressure, heart rate) if applicable.
-
Efficacy Assessment: At predetermined time points, assess the efficacy of the treatment using relevant endpoints (e.g., tumor size, inflammatory markers, behavioral tests).
-
Sample Collection: At the end of the study, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of the PAF receptor and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo experiment with this compound.
References
- 1. Population Pharmacokinetic Analyses and Model Validation of Tolvaptan in Subjects With Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Tolvaptan in Autosomal Dominant Polycystic Kidney Disease: Phase 2 Trials for Dose Selection in the Pivotal Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Tulopafant in Solution
Welcome to the technical support center for Tulopafant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound solution stability.
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the solution upon storage. | Poor aqueous solubility of this compound. | Consider the use of cyclodextrins to form inclusion complexes, which can enhance solubility.[1][2][3][4][5] Alternatively, co-solvents can be employed to increase solubility. |
| Loss of potency over time, especially in aqueous solutions. | Hydrolysis of the amide bond in the this compound structure. | Maintain the pH of the solution within a stable range, typically between pH 4 and 8, to minimize acid or base-catalyzed hydrolysis. Use of buffers such as citrate, acetate, or phosphate can help maintain a stable pH. |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation of the thioether or other susceptible functional groups. | Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to the formulation. Purging the solution and headspace of the container with an inert gas like nitrogen or argon can also help. |
| Degradation when exposed to light. | Photodegradation of the aromatic ring structures. | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions when possible. |
| Inconsistent results between experimental batches. | Presence of trace metal ions that can catalyze degradation. | Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts, to the solution to sequester metal ions. |
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The main factors influencing this compound's stability in solution are pH, exposure to oxygen, light, and temperature. The presence of trace metal ions can also catalyze degradation reactions.
Q2: What is the ideal pH range for maintaining the stability of a this compound solution?
Degradation Pathways
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on its chemical structure, the most probable degradation pathways for this compound are:
-
Hydrolysis: The amide linkage in the molecule is susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The thioether group within the heterocyclic ring system can be oxidized.
-
Photodegradation: The extensive aromatic ring system can absorb light, leading to degradation.
Caption: Potential degradation pathways of this compound in solution.
Stabilization Strategies
Q4: How can I prevent oxidative degradation of my this compound solution?
A4: To minimize oxidation, you can add antioxidants to your solution. Antioxidants work by being preferentially oxidized over the drug substance. Commonly used antioxidants in pharmaceutical formulations include:
| Antioxidant Type | Examples |
| Water-Soluble | Ascorbic Acid, Sodium Metabisulfite |
| Oil-Soluble | Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) |
Additionally, removing oxygen from the solution and the container's headspace by purging with an inert gas (e.g., nitrogen or argon) can significantly reduce oxidative degradation.
Q5: Can cyclodextrins improve the stability of this compound?
A5: Yes, cyclodextrins can enhance the stability of drugs by forming inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity. This encapsulation can protect sensitive functional groups from degradation by hydrolysis or oxidation. It is recommended to screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the most effective one for this compound.
Experimental Protocols
Q6: How can I perform a forced degradation study for this compound?
A6: A forced degradation study, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method. Here is a general protocol:
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodology for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and keep it at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and treat similarly to the acid hydrolysis sample.
-
Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep it at room temperature.
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent drug. Identify the structure of significant degradation products using mass spectrometry (LC-MS).
Q7: What is a stability-indicating HPLC method?
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The method must be able to separate the API peak from all other peaks present in the sample. Forced degradation studies are used to demonstrate the specificity of a stability-indicating method.
References
- 1. This compound Supplier | CAS 116289-53-3 | AOBIOUS [aobious.com]
- 2. Tolvaptan, (S)- | C26H25ClN2O3 | CID 10789661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 4. Bepafant, (S)- | C23H22ClN5O2S | CID 14071228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inflatin A | C27H38O5 | CID 53493985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Tulopafant Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tulopafant, a platelet-activating factor (PAF) receptor antagonist. Our goal is to help you navigate and interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibitory effect of this compound on platelet aggregation. What could be the cause?
A1: Several factors could contribute to a reduced inhibitory effect of this compound. Consider the following troubleshooting steps:
-
Reagent Integrity: Confirm the stability and activity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Agonist Concentration: The concentration of the platelet-activating factor (PAF) used to induce aggregation is critical. High concentrations of PAF may overcome the competitive antagonism of this compound. We recommend performing a dose-response curve for PAF to determine the optimal concentration for your assays.
-
Platelet Viability: Ensure the health of your platelet-rich plasma (PRP). Prolonged storage or improper handling can lead to platelet activation or loss of responsiveness.
-
Assay Conditions: Verify the incubation time with this compound before adding the agonist. A sufficient pre-incubation period is necessary for the antagonist to bind to the PAF receptors.
Q2: Our in vivo animal study with this compound is showing unexpected hypotensive effects. Is this a known off-target effect?
A2: While this compound is a specific PAF receptor antagonist, the physiological response to PAF receptor blockade can sometimes be complex. Hypotension is a known effect of PAF administration.[1] The unexpected hypotensive effects in your study could be due to:
-
Animal Model: The specific animal model and its underlying physiology can influence the response to PAF receptor antagonism.
-
Anesthesia: The type of anesthesia used can have cardiovascular effects that may interact with the effects of this compound.
-
Compensatory Mechanisms: Blockade of the PAF receptor might lead to the upregulation of other vasodilator pathways as a compensatory mechanism.
We recommend closely monitoring cardiovascular parameters and considering the use of different animal models or anesthetic protocols to dissect the observed effect.
Q3: We have not observed the expected anti-inflammatory effects of this compound in our cellular assay. What could be the reason?
A3: The anti-inflammatory effects of PAF receptor antagonists can be cell-type and stimulus-dependent. If you are not observing the expected effects, consider:
-
Cell Type: Ensure that the cell type you are using expresses the PAF receptor and that the inflammatory response you are measuring is indeed mediated by PAF.
-
Inflammatory Stimulus: The nature and concentration of the inflammatory stimulus are crucial. Some inflammatory pathways may not be predominantly PAF-mediated.
-
Endpoint Measurement: The specific inflammatory markers you are measuring (e.g., cytokine release, gene expression) and the time points of measurement can significantly impact the results.
Troubleshooting Guides
Guide 1: Unexpected Lack of Efficacy in Asthma Models
Several clinical trials with PAF receptor antagonists in asthma have shown a lack of significant clinical benefit, which can be an unexpected outcome given the role of PAF in airway inflammation.[2][3]
Potential Reasons and Troubleshooting:
| Potential Reason | Troubleshooting Steps |
| Redundancy of Inflammatory Pathways | Asthma is a complex disease with multiple inflammatory mediators. Blocking only the PAF pathway may not be sufficient to produce a significant clinical effect. Consider investigating the role of other mediators in your model and the potential for combination therapies. |
| Timing and Route of Administration | The timing of drug administration relative to the allergen challenge and the route of administration (e.g., oral, inhaled) can impact efficacy. Optimize the dosing regimen and delivery method for your specific model. |
| Animal Model Specifics | The relevance of the animal model of asthma to the human disease is a critical factor. Ensure your chosen model has a significant PAF-dependent component in its pathophysiology. |
Guide 2: Interpreting Hematological Variations
While generally well-tolerated, drugs targeting platelet function can have hematological effects.
Potential Unexpected Findings and Interpretation:
| Finding | Potential Interpretation and Next Steps |
| Mild Thrombocytopenia | Although not a commonly reported side effect for PAF antagonists, any drug affecting platelet function should be monitored for its impact on platelet counts. Investigate for potential dose-dependency and rule out other causes. |
| Prolonged Bleeding Time | As PAF is involved in platelet aggregation, its antagonism could potentially lead to a prolonged bleeding time. This is a critical safety parameter to assess in preclinical toxicology studies. |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected in 3.8% sodium citrate.
-
Platelet-Activating Factor (PAF) solution.
-
This compound solution at various concentrations.
-
Platelet aggregometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 10 minutes.
-
Baseline Aggregation: Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
This compound Incubation: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for 5 minutes at 37°C.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation and record the aggregation for at least 5 minutes.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control.
Protocol 2: In Vivo Study of PAF Antagonist in a Thermal Injury Model
This protocol describes an in vivo experiment to evaluate the effect of a PAF receptor antagonist on neutrophil responses following thermal injury in rats.[4]
Materials:
-
Male Sprague-Dawley rats (250-275 g).
-
Pentobarbital sodium.
-
PAF receptor antagonist solution (e.g., PAF-16).
-
Normal saline.
-
Equipment for inducing thermal injury.
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of pentobarbital sodium (45 mg/kg).
-
Antagonist Administration: Administer the PAF receptor antagonist (e.g., 0.35 mg/kg PAF-16) or vehicle (saline) intravenously 1 hour before inducing the thermal injury.[4]
-
Thermal Injury: Induce a full-thickness skin scald on the shaved back of the animal by immersion in 95°C water for 10 seconds, covering 30% of the total body surface area. Sham animals are immersed in room temperature water.
-
Resuscitation: Resuscitate all animals with 10 mL of intraperitoneal normal saline.
-
Post-Injury Monitoring: House the animals in individual cages and monitor for 24 hours.
-
Sample Collection: At 24 hours post-injury, anesthetize the rats and collect blood via cardiac puncture for neutrophil isolation and analysis of reactive oxygen species (ROS) generation and intracellular calcium levels.
Visualizations
Caption: Platelet-Activating Factor (PAF) Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's efficacy in vitro and in vivo.
References
Best practices for handling and storing Tulopafant
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling, storage, and use of Tulopafant in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term storage, this compound in its solid (powder) form should be stored at -20°C, where it can remain stable for up to three years. If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C to ensure stability for up to one year.[1]
2. What is the best solvent to use for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.[2] For in vivo experiments, a common formulation involves dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to add the solvents sequentially and ensure complete dissolution at each step.[1]
3. My this compound solution appears cloudy. What should I do?
Cloudiness in the solution can indicate solubility issues. You can try adjusting the ratio of PEG300 and Tween-80 in your formulation.[1] Gentle warming or sonication can also aid in dissolution. However, be cautious with heating as it may accelerate degradation. If the issue persists, consider preparing a fresh solution.
4. I am not observing the expected antagonistic effect in my assay. What could be the reason?
Several factors could contribute to a lack of efficacy.
-
Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh solutions from powder if degradation is suspected.
-
Agonist Concentration: The concentration of the Platelet-Activating Factor (PAF) or other agonist used is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.
-
Assay Conditions: Optimize incubation times. For competitive antagonists, pre-incubation with this compound before adding the agonist is often necessary to allow the antagonist to bind to the receptor.
-
Cell Health: Ensure the cells used in the assay are healthy and express a sufficient level of the PAF receptor.
5. Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, studies on structurally similar compounds, such as other thienotriazolodiazepine derivatives, suggest potential degradation routes. These may include hydrolysis of the diazepine ring, particularly under acidic or basic conditions, and oxidation. It is crucial to control the pH of aqueous solutions and protect the compound from excessive light and heat to minimize degradation.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Shipping Condition |
| Powder | -20°C | Up to 3 years | Blue ice or ambient temperature |
| In Solvent | -80°C | Up to 1 year | Frozen on dry ice |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Commonly used for stock solutions. |
| Ethanol | Information not readily available | Often used as a co-solvent. |
| Methanol | Information not readily available | May be used for analytical purposes. |
| Acetonitrile | Information not readily available | Primarily used in analytical chromatography. |
Note: Specific quantitative solubility data for this compound in various organic solvents is not widely published. It is recommended to perform small-scale solubility tests before preparing large batches.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human platelet-rich plasma (PRP)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer or platelet aggregometer
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations.
-
Warm the PRP to 37°C.
-
Add a specific volume of the this compound dilution or vehicle control (PBS with the same final concentration of DMSO) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using a platelet aggregometer.
-
Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.
In Vivo Bronchoconstriction Model (Guinea Pig)
This protocol describes a method to evaluate the in vivo efficacy of this compound in inhibiting PAF-induced bronchoconstriction.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetized, ventilated guinea pigs
-
Equipment for measuring airway pressure
Methodology:
-
Prepare a formulation of this compound suitable for intravenous administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Anesthetize and ventilate the guinea pig.
-
Administer this compound or the vehicle control intravenously at the desired dose.
-
After a specified pre-treatment time, administer an intravenous bolus of PAF to induce bronchoconstriction.
-
Continuously monitor and record the changes in airway pressure.
-
Determine the peak increase in airway pressure and calculate the percentage inhibition by this compound compared to the vehicle control group.
Visualizations
Caption: Platelet-Activating Factor (PAF) Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Antagonism Experiments.
References
- 1. The effect of Paf antagonists on bronchial hyperresponsiveness induced by Paf, propranolol or indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PAF antagonist, BN52021, on the PAF-, methacholine-, and allergen-induced bronchoconstriction in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PAF-Induced Response for Antagonist Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Platelet-Activating Factor (PAF)-induced responses for antagonist screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PAF receptor antagonist screening assays.
1. Weak or No Response to PAF Stimulation
-
Question: We are not observing a significant response (e.g., calcium influx, IP1 accumulation) after stimulating our cells with PAF. What are the possible causes?
-
Answer: Several factors can contribute to a weak or absent PAF response:
-
Low PAF Receptor (PAFR) Expression: The cell line you are using may not express a sufficient number of PAF receptors on the cell surface. It is crucial to use a cell line with robust and confirmed PAFR expression.
-
Cell Health and Viability: Poor cell health can significantly impact signaling responses. Ensure cells are healthy, within a low passage number, and have high viability. Check for signs of stress or contamination.
-
PAF Reagent Quality: PAF is a lipid and can degrade over time. Ensure your PAF stock is fresh and has been stored correctly. It is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.
-
Inappropriate Assay Buffer: The presence of proteins like albumin in the assay buffer can sequester PAF, reducing its effective concentration. Use a serum-free and low-protein buffer for the stimulation step.
-
Receptor Desensitization: Prolonged exposure to even low levels of PAF or agonists present in the serum of the culture medium can lead to receptor desensitization and internalization.[1] Ensure cells are thoroughly washed and consider a serum-starvation period before the assay.
-
2. High Background Signal in the Assay
-
Question: We are observing a high background signal in our no-stimulant or antagonist-only control wells. What could be causing this?
-
Answer: High background can be caused by several factors depending on the assay:
-
Calcium Mobilization Assays:
-
Autofluorescence of Compounds: The test compounds themselves might be fluorescent at the excitation and emission wavelengths used. Always run a compound-only control to check for autofluorescence.[2]
-
Cellular Stress: Stressed or dying cells can have dysregulated calcium homeostasis, leading to a higher baseline.
-
Dye Overloading: Using too high a concentration of a calcium-sensitive dye or an excessively long loading time can lead to compartmentalization of the dye and a high background.
-
-
Inositol Phosphate (IP) Assays:
-
Basal PLC Activity: Some cell lines have high basal phospholipase C (PLC) activity, leading to a higher starting level of IP accumulation.
-
-
General Causes:
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination that could non-specifically activate the cells.
-
Instrument Settings: Incorrect gain settings on the plate reader can amplify background noise.
-
-
3. Inconsistent or Non-Reproducible Results
-
Question: Our results vary significantly between experiments or even between wells of the same plate. How can we improve reproducibility?
-
Answer: Lack of reproducibility is a common challenge. Here are some key areas to focus on:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of agonist or antagonist, can lead to large variations. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.[2]
-
Uneven Cell Seeding: Ensure a homogenous cell suspension is created before seeding to have a consistent cell number in each well.[2]
-
Temperature and Incubation Times: Maintain consistent temperatures and incubation times for all steps of the assay, including dye loading, compound pre-incubation, and stimulation.
-
Edge Effects: The outer wells of a microplate can be prone to "edge effects" due to temperature and humidity gradients. Consider not using the outermost wells for critical data points or ensure proper plate incubation conditions.
-
4. Difficulty in Determining Antagonist Potency (IC50)
-
Question: We are struggling to obtain a clear dose-response curve and a reliable IC50 value for our test antagonist. What should we check?
-
Answer:
-
Inappropriate PAF Concentration: For competitive antagonist screening, the concentration of PAF used for stimulation is critical. A PAF concentration at or near the EC80 (the concentration that gives 80% of the maximal response) is often recommended. If the PAF concentration is too high, it can be difficult for a competitive antagonist to overcome.
-
Compound Solubility: Ensure your antagonist is fully dissolved in the assay buffer. Poor solubility can lead to an inaccurate assessment of its potency.
-
Non-Competitive Antagonism: If the antagonist is non-competitive, it will suppress the maximal response of PAF without necessarily shifting the EC50.[3] Analyze your data with appropriate pharmacological models to distinguish between competitive and non-competitive mechanisms.
-
Insufficient Pre-incubation Time: Ensure the antagonist has sufficient time to bind to the receptor before PAF stimulation. This pre-incubation time may need to be optimized.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for PAF antagonist screening assays.
Table 1: Typical PAF EC50 Values in Different Assay Formats
| Cell Line | Assay Type | Typical PAF EC50 Range | Reference |
| HEK293 (PAFR transfected) | Calcium Mobilization | 0.1 - 10 nM | |
| CHO (PAFR transfected) | Calcium Mobilization | 0.5 - 20 nM | |
| Human Neutrophils | Elastase Release | 1 - 50 nM | |
| Ramos B-cells | IgM Production | 1 - 100 pM |
Table 2: IC50 Values of Common PAF Receptor Antagonists
| Antagonist | Assay Type | Cell Type | Typical IC50 | Reference |
| WEB 2086 | PAF-induced platelet aggregation | Human Platelets | ~100 nM | |
| BN 52021 (Ginkgolide B) | PAF-induced elastase release | Human Neutrophils | ~200 nM | |
| CV-3988 | PAF-induced elastase release | Human Neutrophils | ~300 nM | |
| Ro 19-3704 | PAF-induced elastase release | Human Neutrophils | ~5 nM |
Experimental Protocols & Workflows
Detailed methodologies for key experiments are provided below, along with visual workflows.
PAF Receptor (PAFR) Signaling Pathway
The PAF receptor is a G-protein coupled receptor (GPCR). Upon PAF binding, it primarily couples to Gq and Gi proteins, initiating downstream signaling cascades. The Gq pathway, which leads to calcium mobilization, is most commonly utilized for antagonist screening.
Calcium Mobilization Assay Workflow
This is a widely used method for screening PAFR modulators due to its high-throughput nature and the availability of sensitive fluorescent dyes.
Detailed Protocol:
-
Cell Seeding: Seed cells expressing the PAF receptor (e.g., HEK293-PAFR) into black, clear-bottom 96-well or 384-well plates at a density of 40,000-80,000 cells/well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C in the dark.
-
Compound Addition (Antagonist): After dye loading, add the test antagonists at various concentrations to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Fluorescence Measurement and Stimulation (Agonist): Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Establish a stable baseline fluorescence reading for 10-20 seconds. The instrument then automatically injects the PAF solution (at a final concentration around EC80) and continues to record the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. For antagonist screening, the percentage of inhibition of the PAF response is calculated for each antagonist concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Inositol Phosphate (IP) Accumulation Assay Workflow
This assay directly measures a product of the Gq signaling pathway, providing a robust, endpoint measurement of receptor activation.
References
How to control for variability in Tulopafant experiments
Welcome to the Technical Support Center for Tulopafant experiments. This resource is designed for researchers, scientists, and drug development professionals to help control for variability and ensure the generation of robust and reproducible data.
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events. By blocking this receptor, this compound can inhibit the physiological effects of PAF.
Q2: What are the most common sources of variability in cell-based assays involving this compound?
Variability in cell-based assays can arise from multiple sources.[2][3] These can be broadly categorized as biological, technical, and experimental design-related. Key contributors include:
-
Cellular Factors: Cell line authenticity, passage number, cell density, and overall cell health.[4]
-
Reagent Handling: Inconsistent reagent concentrations, improper storage of this compound and other reagents, and variability in media components.[5]
-
Liquid Handling: Pipetting errors and improper use of liquid handling instruments can introduce significant variability.
-
Environmental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity.
-
Assay Protocol: Deviations from the standardized protocol and timing of experimental steps.
Q3: How can I ensure the stability and proper handling of my this compound stock?
For compounds like this compound, proper storage and handling are critical to maintain its activity and prevent degradation. While specific stability data for this compound is not extensively published, general best practices for handling small molecule inhibitors should be followed:
-
Storage: Store the solid compound and stock solutions at the recommended temperature, typically -20°C or -80°C, and protect from light.
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) to prepare stock solutions.
-
Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.
-
Solution Preparation: Prepare fresh working solutions from the stock for each experiment to ensure consistent concentrations.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered in this compound experiments.
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability in Assay Readouts | Inconsistent cell seeding density. | - Ensure thorough cell mixing before seeding.- Use a calibrated multichannel pipette or automated cell dispenser.- Perform cell counts to verify density before seeding. |
| Pipetting errors during reagent addition. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Standardize the speed and angle of pipetting. | |
| Inconsistent Dose-Response Curves | Degradation of this compound in solution. | - Prepare fresh dilutions of this compound for each experiment.- Minimize the time working solutions are kept at room temperature. |
| Cell passage number drift. | - Use cells within a defined, narrow passage number range for all experiments.- Regularly thaw fresh vials of authenticated cells. | |
| Unexpected or Noisy Data | Contamination of cell cultures (e.g., mycoplasma). | - Routinely test cell lines for mycoplasma contamination.- Use aseptic techniques and dedicated media and reagents for each cell line. |
| Edge effects in microplates. | - Avoid using the outer wells of the microplate for experimental samples.- Fill the outer wells with sterile media or PBS to maintain a humidified environment. | |
| Poor Assay Sensitivity or Signal-to-Noise Ratio | Suboptimal assay parameters. | - Optimize cell seeding density, incubation times, and reagent concentrations.- Consider using a more sensitive detection reagent or instrument. |
| Low receptor expression in the cell line. | - Verify the expression level of the PAF receptor in your chosen cell line.- Consider using a cell line with higher or more stable receptor expression. |
Experimental Protocols & Methodologies
Controlling variability starts with robust and well-defined experimental protocols. Below are key considerations for designing and executing your this compound experiments.
General Cell Culture and Maintenance
To minimize variability originating from cell culture, it is crucial to standardize procedures.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Standardized Passaging: Document and adhere to a strict passaging protocol, including seeding density, trypsinization time, and passage number limits.
-
Thaw-and-Use Approach: For critical screening campaigns, consider creating a large, quality-controlled frozen stock of cells to be thawed for each experiment, which can significantly reduce variability over time.
Controlling for Variability in a GPCR-Based Functional Assay
Since this compound targets a GPCR, functional assays are central to its study. These assays can be prone to variability if not carefully controlled.
-
Receptor Expression Levels: The level of GPCR expression can significantly impact the assay window and sensitivity. Modulating receptor expression can help uncover different pharmacological properties of your compound.
-
Choice of Readout: GPCRs can signal through various pathways (e.g., cAMP, calcium flux, IP1 accumulation). The choice of the readout can influence the results. It is important to select a readout that is robust and relevant to the biological question.
-
Use of Reference Compounds: Always include a known PAF receptor agonist and/or antagonist as a positive control to monitor assay performance and normalize data between experiments.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the flow of your experiment and the underlying biological pathways is crucial for identifying potential sources of variability.
Caption: A generalized workflow for a this compound functional assay.
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Understanding and managing sources of variability in cell measurements [insights.bio]
- 4. promegaconnections.com [promegaconnections.com]
- 5. cellgs.com [cellgs.com]
Technical Support Center: Validating the Specificity of Tulopafant in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of Tulopafant, a platelet-activating factor (PAF) receptor antagonist, in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the reliability and accuracy of your results.
Understanding the Target: Platelet-Activating Factor Receptor (PAFR) Signaling
This compound is an antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). Upon binding of its ligand, platelet-activating factor (PAF), PAFR can couple to Gq and Gi proteins, initiating a cascade of downstream signaling events. Understanding this pathway is crucial for designing appropriate validation assays.
A primary signaling pathway activated by PAFR is the Gq-mediated activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Another significant pathway involves the activation of transcription factors such as NF-κB.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed effects in my cell culture are specifically due to PAFR inhibition by this compound?
A1: Validating the specificity of this compound involves a multi-pronged approach. You should:
-
Demonstrate Competitive Antagonism: Show that this compound's inhibition can be overcome by increasing concentrations of the natural ligand, PAF.
-
Perform Functional Assays: Measure the inhibition of downstream signaling events known to be triggered by PAFR activation, such as calcium mobilization or NF-κB activation.
-
Use Proper Controls: Include negative controls (vehicle-treated cells), positive controls (PAF-treated cells), and potentially a structurally unrelated PAFR antagonist to ensure the observed effects are not due to off-target interactions of this compound.
-
Consider Off-Target Effects: If possible, test this compound's activity on other related receptors to rule out non-specific binding.
Q2: What is a typical concentration range to use for this compound in cell culture?
A2: The optimal concentration of this compound will depend on the cell type, the expression level of PAFR, and the specific assay conditions. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your experimental system. Based on data from similar PAFR antagonists, a starting range of 1 nM to 10 µM is reasonable for initial experiments.
| Antagonist | Assay | Cell/Tissue Type | Reported IC50/Ki |
| WEB 2086 | PAF-induced Aggregation | Human Platelets | 0.17 µM[1] |
| PAF-induced Aggregation | Human Neutrophils | 0.36 µM[1] | |
| CV-6209 | PAF-induced Aggregation | Rabbit Platelets | 75 nM[2][3] |
| PAF-induced Aggregation | Human Platelets | 170 nM[2] |
This table provides reference values for other PAFR antagonists to guide initial concentration ranges for this compound.
Q3: My cells are not responding to PAF, what could be the issue?
A3: Several factors could contribute to a lack of response to PAF:
-
Low or Absent PAFR Expression: Verify the expression of PAFR in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels.
-
Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling. It is advisable to use cells within a consistent and low passage range.
-
Agonist Quality: Ensure that your PAF is of high quality and has been stored correctly to prevent degradation.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.
Q4: I am observing cell toxicity at higher concentrations of this compound. What should I do?
A4: It is essential to distinguish between specific antagonism and non-specific toxicity.
-
Perform a Cytotoxicity Assay: Use an assay such as MTT, LDH, or a live/dead stain to determine the concentration range at which this compound is toxic to your cells.
-
Use a Vehicle Control: Ensure that the solvent used to dissolve this compound is not causing the toxicity.
-
Work Below the Toxic Concentration: All specificity validation experiments should be conducted at concentrations of this compound that are non-toxic to the cells.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Functional Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding density. | Use a cell counter to ensure consistent cell numbers in each well. Allow cells to adhere and stabilize before treatment. |
| Pipetting errors. | Use calibrated pipettes and consider using a multichannel pipette for consistency. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity. | |
| Drifting baseline or signal in control wells | Changes in temperature or pH. | Ensure all reagents are equilibrated to the assay temperature. Use buffered solutions. |
| Photobleaching of fluorescent dyes. | Minimize exposure of fluorescently labeled cells to light. | |
| Unexpected agonist or antagonist activity | Contamination of cell culture or reagents. | Regularly test for mycoplasma contamination. Use sterile techniques and fresh reagents. |
| Degradation of compounds. | Store PAF and this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Experimental Protocols for Specificity Validation
Competitive Radioligand Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled PAFR ligand for binding to the receptor.
Methodology:
-
Cell Membrane Preparation:
-
Culture cells expressing PAFR to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the lysate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled PAFR ligand (e.g., [³H]-PAF).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature with gentle agitation to reach equilibrium.
-
To determine non-specific binding, include wells with a saturating concentration of unlabeled PAF.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PAF-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Seed PAFR-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., HBSS with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of this compound or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Detection:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of PAF (typically the EC80) into the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the PAF-only control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
-
NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit PAF-induced activation of the NF-κB signaling pathway.
Methodology:
-
Cell Preparation and Transfection:
-
Use a cell line that stably or transiently expresses PAFR and an NF-κB-responsive reporter construct (e.g., luciferase or GFP).
-
Seed the cells in a 96-well plate.
-
-
Compound Treatment:
-
Pre-treat the cells with increasing concentrations of this compound or vehicle control for a specified period.
-
-
Agonist Stimulation:
-
Stimulate the cells with PAF for a duration sufficient to induce NF-κB reporter gene expression (typically 6-24 hours).
-
-
Reporter Gene Detection:
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate. Measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Normalize the reporter signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).
-
Plot the percentage of inhibition of the PAF-induced reporter signal against the log concentration of this compound to determine the IC50.
-
Logical Relationships for Specificity Validation
To confidently conclude that this compound is a specific PAFR antagonist in your cell culture system, a logical progression of experiments is recommended. This involves moving from demonstrating direct interaction at the receptor to inhibiting downstream functional responses.
References
Validation & Comparative
Tulopafant vs. WEB 2086: A Comparative Analysis of PAF Receptor Binding Affinity
In the landscape of platelet-activating factor (PAF) receptor antagonists, Tulopafant (also known as RP 59227) and WEB 2086 (also known as Apafant) are two prominent compounds that have been extensively studied for their therapeutic potential in inflammatory and allergic conditions. This guide provides a detailed comparison of their binding affinities to the PAF receptor, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values signifying higher affinity.
| Compound | Binding Affinity (Ki) | Cell/Tissue Type | Reference |
| This compound (RP 59227) | 6.2 nM | Rabbit Platelets | [1] |
| WEB 2086 (Apafant) | 9.9 nM | Human PAF Receptors | [2] |
| 15 nM | Human Platelets |
As the data indicates, this compound exhibits a slightly higher binding affinity for the PAF receptor in rabbit platelets compared to the reported affinities of WEB 2086 for human PAF receptors and platelets.
Experimental Protocols
The binding affinities presented above were determined using radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay for PAF Receptor
Objective: To determine the binding affinity of unlabeled competitor ligands (this compound or WEB 2086) by measuring their ability to displace a radiolabeled ligand from the PAF receptor.
Materials:
-
Radioligand: [3H]PAF (Tritiated platelet-activating factor)
-
Competitor Ligands: this compound (RP 59227) and WEB 2086
-
Biological Sample: Isolated platelet membranes or cells expressing the PAF receptor.
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane/Cell Preparation: Platelet membranes or whole cells expressing the PAF receptor are prepared and suspended in the assay buffer.
-
Incubation: A fixed concentration of the radioligand ([3H]PAF) is incubated with the biological sample in the presence of varying concentrations of the unlabeled competitor ligand (this compound or WEB 2086).
-
Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through a glass fiber filter. The filter traps the membranes/cells with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
PAF Receptor Signaling Pathway
The binding of PAF or its antagonists to the PAF receptor initiates a cascade of intracellular signaling events. The PAF receptor is a G-protein coupled receptor (GPCR) that can couple to various G proteins, primarily Gq/11 and Gi/o, to mediate its diverse physiological effects.
Caption: Simplified PAF receptor signaling pathway via Gq activation.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative In Vivo Efficacy Analysis of Tulopafant and Apafant: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two prominent Platelet-Activating Factor (PAF) receptor antagonists: Tulopafant and Apafant. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective pharmacological profiles.
Introduction
This compound and Apafant are potent and selective antagonists of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor implicated in a wide array of inflammatory and thrombotic diseases. PAF, a potent phospholipid mediator, triggers a cascade of cellular responses upon binding to its receptor, including platelet aggregation, bronchoconstriction, increased vascular permeability, and leukocyte chemotaxis.[1] By blocking this interaction, this compound and Apafant represent promising therapeutic agents for conditions such as asthma, septic shock, and transplant rejection. This guide synthesizes available in vivo data to offer a comparative perspective on their efficacy.
In Vivo Efficacy: A Comparative Overview
Apafant: In Vivo Efficacy Data
Apafant has been evaluated in several in vivo models, demonstrating efficacy in mitigating PAF-induced pathological responses. Key findings are summarized in the table below.
| Animal Model | Disease/Condition Model | Route of Administration | Dose | Observed Effect | Reference |
| Guinea Pig | PAF-induced Bronchoconstriction | Intravenous (i.v.) | 0.018 mg/kg (ED50) | Inhibition of PAF-induced bronchoconstriction | [1] |
| Guinea Pig | PAF-induced Bronchoconstriction | Oral (p.o.) | 0.07 mg/kg (ED50) | Inhibition of PAF-induced bronchoconstriction | [1] |
| Guinea Pig | PAF-induced Hypotension | Intravenous (i.v.) | 0.016 mg/kg (ED50) | Inhibition of PAF-induced hypotension | [1] |
| Guinea Pig | PAF-induced Vascular Leakage | Intravenous (i.v.) | 10 mg/kg | Complete inhibition of PAF-induced vascular leakage | [1] |
| Rat | PAF-induced Paw Edema | Not specified | Not specified | Significant attenuation of edema | |
| Mouse | PAF-induced Lethality | Intraperitoneal (i.p.) | 20 mg/kg | 100% survival at 24 hours |
This compound: In Vivo Efficacy Data
The available in vivo data for this compound is more limited but highlights its potential in the context of xenotransplantation.
| Animal Model | Disease/Condition Model | Route of Administration | Dose | Observed Effect | Reference |
| Guinea Pig to Rat | Discordant Cardiac Xenotransplantation | Intravenous (i.v.) | 5 mg/kg | 4-5 fold prolongation of graft survival |
Experimental Protocols
PAF-Induced Bronchoconstriction in Guinea Pigs (Apafant)
This protocol describes a common method to evaluate the in vivo efficacy of PAF receptor antagonists against bronchoconstriction.
Animals: Male Dunkin-Hartley guinea pigs (300-500 g) are used.
Anesthesia and Surgical Preparation:
-
Animals are anesthetized, typically with an agent like pentobarbital.
-
The trachea is cannulated to allow for artificial ventilation and measurement of respiratory parameters.
-
A jugular vein is cannulated for the intravenous administration of PAF and the test compound (Apafant).
Measurement of Bronchoconstriction:
-
Respiratory resistance is measured using a whole-body plethysmograph or by monitoring changes in intratracheal pressure.
-
A baseline of respiratory function is established before any intervention.
Experimental Procedure:
-
Apafant or vehicle is administered intravenously at predetermined doses.
-
After a set period to allow for drug distribution, a bolus of PAF (e.g., 30-100 ng/kg) is injected intravenously to induce bronchoconstriction.
-
Changes in respiratory resistance are continuously monitored and recorded.
-
The inhibitory effect of Apafant is calculated as the percentage reduction in the PAF-induced increase in respiratory resistance compared to the vehicle-treated control group.
Discordant Cardiac Xenotransplantation in Rats (this compound)
This protocol outlines the procedure used to assess the efficacy of this compound in preventing hyperacute rejection of a guinea pig heart transplanted into a rat.
Animals: Male guinea pigs (donors) and Lewis rats (recipients) are used.
Surgical Procedure:
-
The guinea pig heart is harvested and prepared for transplantation.
-
The recipient rat is anesthetized, and the donor heart is heterotopically transplanted into the recipient's abdomen or neck, with anastomosis of the great vessels.
Drug Administration:
-
This compound (5 mg/kg) or a vehicle control is administered to the recipient rat, typically intravenously, prior to the re-establishment of blood flow to the xenograft.
Assessment of Graft Survival:
-
Graft function is monitored by continuous electrocardiogram (ECG) recording or by direct visual assessment of contractility.
-
Rejection is defined as the cessation of a palpable heartbeat or electrical activity.
-
Survival time is recorded for both the this compound-treated and control groups.
Histological Analysis:
-
Upon cessation of graft function, the transplanted heart is explanted, fixed, and processed for histological examination to assess for signs of hyperacute rejection, such as interstitial hemorrhage, thrombosis, and inflammatory cell infiltration.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
PAF Receptor Signaling Pathway
Caption: PAF Receptor signaling cascade initiation.
Experimental Workflow for In Vivo Bronchoconstriction Assay
Caption: In vivo bronchoconstriction assay workflow.
Conclusion
Both this compound and Apafant are effective antagonists of the PAF receptor in vivo, albeit demonstrated in different preclinical models. Apafant has shown broad efficacy in models of inflammation, bronchoconstriction, and vascular permeability. This compound has demonstrated significant potential in the highly specialized and clinically relevant model of xenotransplant rejection. The absence of head-to-head comparative studies necessitates that researchers carefully consider the specific pathological context of their investigations when selecting a PAF receptor antagonist. The data and protocols presented in this guide are intended to aid in this selection process and to provide a foundation for future research aimed at further elucidating the therapeutic potential of these compounds.
References
A Head-to-Head Comparison of Platelet-Activating Factor (PAF) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Platelet-Activating Factor (PAF) receptor antagonists, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating and selecting suitable candidates for their studies.
Introduction to PAF Receptor Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, and endothelial cells.[3][4] PAF receptor antagonists are a class of compounds that block the binding of PAF to its receptor, thereby inhibiting its biological effects. These antagonists are being investigated for their therapeutic potential in various inflammatory and allergic conditions.[5]
This guide focuses on a head-to-head comparison of several prominent PAF receptor antagonists, presenting quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and a visualization of the PAF receptor signaling pathway.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of selected PAF receptor antagonists. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential differences in experimental conditions.
In Vitro Activity of PAF Receptor Antagonists
This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for various antagonists in in vitro assays. Lower values indicate higher potency.
| Antagonist | Assay Type | Species/Cell Type | IC50 (µM) | Ki (nM) | Reference(s) |
| Rupatadine | Platelet Aggregation | Human Platelet-Rich Plasma | 0.68 | - | |
| Platelet Aggregation | Washed Rabbit Platelets | 0.2 | - | ||
| Ginkgolide B (BN 52021) | Platelet Aggregation | Washed Human Platelets | - | - | |
| [3H]-PAF Binding | Human Neutrophils | - | 1300 ± 500 | ||
| PAF-induced Degranulation | Human Neutrophils | 0.6 ± 0.1 | - | ||
| Superoxide Production | Human Neutrophils | 0.4 ± 0.1 | - | ||
| WEB 2086 (Apafant) | [3H]-PAF Binding | Human PAF Receptors | - | 9.9 | |
| Platelet Aggregation | Human Platelets | 0.17 | - | ||
| Neutrophil Aggregation | Human Neutrophils | 0.36 | - | ||
| Lexipafant | [3H]-PAF Binding | Human Platelets | - | - | |
| SRI 63-675 | Platelet Aggregation | Human Platelet-Rich Plasma | 3.43 | - | |
| Platelet Aggregation | Guinea Pig Platelet-Rich Plasma | 0.25 | - | ||
| Platelet Aggregation | Rabbit Platelet-Rich Plasma | 0.97 | - | ||
| [3H]-PAF Binding | Human Platelets | - | 370 | ||
| BN 52020 | Platelet Aggregation | Washed Human Platelets | - | - | |
| BN 52022 | Platelet Aggregation | Washed Human Platelets | - | - | |
| WEB 2170 | Platelet Aggregation | Washed Rabbit Platelets | 0.02 | - |
In Vivo Activity of PAF Receptor Antagonists
This table summarizes the in vivo efficacy of selected PAF receptor antagonists in various animal models. The effective dose 50 (ED50) represents the dose required to produce a 50% maximal effect.
| Antagonist | Animal Model | Assay | Route of Administration | ED50 | Reference(s) |
| Ginkgolide B (BN 52021) | Rat | Acetaminophen-induced liver injury | i.p. | 10 mg/kg (protective effects observed) | |
| Rat | PAF-induced vascular permeability (pancreas, heart, duodenum) | i.v. | 2-10 mg/kg (dose-dependent inhibition) | ||
| WEB 2086 (Apafant) | Mouse | Alkyl-PAF-mediated lethality | - | 1-30 mg/kg (protective effect) | |
| SRI 63-675 | Rat | PAF-induced hypotension | i.v. | 32 µg/kg | |
| Guinea Pig | PAF-induced hemoconcentration | i.v. | 17 µg/kg | ||
| Guinea Pig | PAF-induced bronchoconstriction | i.v. | 24 µg/kg | ||
| Primate | PAF-induced hemoconcentration | i.v. | 28 µg/kg |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
The binding of PAF to its G-protein coupled receptor (PAFR) activates multiple intracellular signaling cascades, leading to various cellular responses. The following diagram illustrates the key pathways involved.
Caption: Simplified PAF receptor signaling cascade.
Experimental Workflow: PAF Receptor Competitive Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound for the PAF receptor.
Caption: Workflow for a PAF receptor binding assay.
Experimental Protocols
PAF Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a PAF receptor antagonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of a test compound for the PAF receptor.
Materials:
-
Cell membranes prepared from cells expressing the PAF receptor (e.g., human platelets, transfected cell lines).
-
Radiolabeled PAF (e.g., [3H]-PAF).
-
Unlabeled PAF (for determining non-specific binding).
-
Test compounds (PAF receptor antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]-PAF, and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-PAF, and a high concentration of unlabeled PAF.
-
Test Compound: Cell membranes, [3H]-PAF, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PAF-Induced Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This protocol describes a common method for assessing the functional inhibitory activity of PAF receptor antagonists on platelet aggregation.
Objective: To determine the IC50 value of a test compound for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human venous blood collected in sodium citrate anticoagulant.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF) solution.
-
Test compounds (PAF receptor antagonists).
-
Saline or appropriate vehicle for dissolving compounds.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP. Adjust the platelet count in the PRP if necessary.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Assay Performance:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound at various concentrations (or vehicle for control) and incubate for a short period (e.g., 2 minutes).
-
Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation is determined from the change in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.
-
In Vivo PAF-Induced Vascular Permeability Assay (Miles Assay)
This protocol provides a method to evaluate the in vivo efficacy of PAF receptor antagonists in reducing vascular permeability.
Objective: To assess the ability of a test compound to inhibit PAF-induced vascular leakage in an animal model.
Materials:
-
Mice or rats.
-
Platelet-Activating Factor (PAF) solution.
-
Test compounds (PAF receptor antagonists).
-
Evans Blue dye solution (e.g., 1% in sterile saline).
-
Anesthetic.
-
Formamide or other suitable solvent for dye extraction.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the animals.
-
Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., intravenous, intraperitoneal).
-
Induction of Permeability: After a predetermined time, inject Evans Blue dye intravenously. Immediately after, inject PAF intradermally at a specific site (e.g., dorsal skin).
-
Tissue Collection: After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection site.
-
Dye Extraction: Incubate the excised tissue in a solvent (e.g., formamide) to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Compare the amount of dye extravasation in the treated groups to the vehicle control group to determine the percentage of inhibition of vascular permeability.
Conclusion
The data presented in this guide offer a comparative overview of several PAF receptor antagonists. While direct comparisons are limited by the variability in experimental designs across different studies, the compiled information provides valuable insights into the relative potencies and efficacies of these compounds. The detailed protocols and pathway diagrams serve as a resource for researchers to design and conduct their own comparative studies. Further head-to-head clinical trials are necessary to definitively establish the comparative therapeutic potential of these antagonists in various disease settings.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Platelet-activating factor antagonists: current status in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tulopafant: A Comparative Analysis of its Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tulopafant's interaction with its primary target, the Platelet-Activating Factor (PAF) receptor, and explores its potential for cross-reactivity with other receptors. The information is supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound, also known as RP 59227, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Understanding the selectivity of a compound like this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide summarizes the available data on this compound's binding affinity and provides a framework for assessing its cross-reactivity.
Quantitative Data on Receptor Binding
The primary measure of a drug's potency at a specific receptor is its binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For this compound, the following binding affinity for the PAF receptor has been reported:
| Compound | Receptor | Species/Tissue | Binding Affinity (Kd) | Reference |
| This compound (RP 59227) | Platelet-Activating Factor (PAF) Receptor | Guinea Pig Macrophages | 2.2 ± 0.2 nM | [1] |
Experimental Protocols
To ensure the reproducibility and accuracy of binding data, detailed experimental protocols are essential. Below are representative methodologies for conducting radioligand binding and functional assays to assess the affinity and activity of compounds like this compound at the PAF receptor.
Radioligand Binding Assay for PAF Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the PAF receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the PAF receptor.
Materials:
-
Radioligand: [³H]-PAF
-
Test Compound: this compound (RP 59227)
-
Receptor Source: Membranes prepared from cells expressing the PAF receptor (e.g., guinea pig macrophages or a recombinant cell line).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from the receptor source by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-PAF, and membrane suspension.
-
Non-specific Binding: A high concentration of unlabeled PAF (to saturate all specific binding sites), [³H]-PAF, and membrane suspension.
-
Competitive Binding: Serial dilutions of this compound, [³H]-PAF, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to block PAF-induced increases in intracellular calcium.
Objective: To determine the potency of this compound in inhibiting PAF-induced calcium mobilization.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the PAF receptor (e.g., HEK293-PAFR).
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: Platelet-Activating Factor (PAF).
-
Antagonist: this compound (RP 59227).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of PAF to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the PAF response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PAF receptor signaling pathway and a typical workflow for assessing receptor cross-reactivity.
Caption: PAF Receptor Signaling Pathway via Gq.
Caption: Experimental Workflow for Receptor Cross-Reactivity Screening.
Conclusion
This compound is a high-affinity antagonist of the PAF receptor. While its potency at its primary target is well-documented, a comprehensive understanding of its selectivity profile is limited by the lack of publicly available cross-reactivity data. The experimental protocols and workflows outlined in this guide provide a robust framework for generating such data, which is essential for a complete pharmacological characterization of this compound and for advancing its potential therapeutic applications. Further research into the off-target interactions of this compound will be invaluable for the drug development community.
References
In Vivo Performance of Tulopafant and Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, and its effective modulation is a cornerstone of therapeutic development. Platelet-activating factor (PAF) has been identified as a potent phospholipid mediator in various inflammatory processes. Tulopafant is a selective antagonist of the PAF receptor, positioning it as a potential anti-inflammatory agent. This guide provides an objective in vivo comparison of the anti-inflammatory effects of a representative PAF receptor antagonist, Lexipafant, with standard anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the corticosteroid Dexamethasone. Due to the limited availability of direct comparative in vivo studies involving this compound, Lexipafant is utilized here as a surrogate to represent the therapeutic potential of this class of compounds.
The data presented is collated from various preclinical studies employing widely accepted in vivo models of acute inflammation: carrageenan-induced paw edema in rats and arachidonic acid-induced ear edema in mice. These models are instrumental in assessing the efficacy of anti-inflammatory compounds by measuring the reduction in edema, a hallmark of inflammation.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory activity of Lexipafant, as a representative PAF receptor antagonist, is compared with Indomethacin and Dexamethasone in two standard in vivo models. The following tables summarize the quantitative data on the inhibition of inflammation.
Carrageenan-Induced Paw Edema in Rats
This model induces an acute inflammatory response characterized by a biphasic edema. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and other inflammatory mediators.
| Treatment Group | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| Control (Carrageenan) | - | - | 0 | - |
| Lexipafant | 2.4 | i.v. | Dose-dependent reduction in inflammatory markers | Not specified |
| Lexipafant | 3.2 | i.v. | Dose-dependent reduction in inflammatory markers | Not specified |
| Indomethacin | 5 | i.p. | ~50-60% | 3-5 |
| Dexamethasone | 0.5 | i.p. | ~70-80% | 3-5 |
Note: Quantitative data for Lexipafant in the carrageenan-induced paw edema model is focused on the reduction of inflammatory mediators rather than direct edema inhibition percentages in the available literature. Studies on other PAF antagonists have shown varying degrees of edema inhibition.
Arachidonic Acid-Induced Ear Edema in Mice
Topical application of arachidonic acid induces a rapid and pronounced inflammatory edema, primarily mediated by metabolites of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
| Treatment Group | Dose | Route of Administration | Inhibition of Edema (%) |
| Control (Arachidonic Acid) | - | Topical | 0 |
| Lexipafant | Not specified | Not specified | Effective inhibition |
| Indomethacin | 1 mg/ear | Topical | ~40-50% |
| Dexamethasone | 0.1 mg/ear | Topical | ~60-70% |
Note: Specific percentage inhibition for Lexipafant in the arachidonic acid-induced ear edema model is not consistently reported in the available literature, though its efficacy has been demonstrated.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation of the presented data.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound against acute inflammation.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compounds (e.g., Lexipafant)
-
Reference compounds (e.g., Indomethacin, Dexamethasone)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
Baseline paw volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, reference drug, and test compound groups.
-
The test compound, reference drug, or vehicle is administered (e.g., intraperitoneally, orally) at a specified time before carrageenan injection (typically 30-60 minutes).
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw.[2][3][4]
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Arachidonic Acid-Induced Ear Edema in Mice
Objective: To evaluate the topical anti-inflammatory effect of a test compound.
Animals: Male Swiss or BALB/c mice (20-25 g).
Materials:
-
Arachidonic Acid (e.g., 2 mg in 20 µL acetone)
-
Test compounds (e.g., Lexipafant)
-
Reference compounds (e.g., Indomethacin, Dexamethasone)
-
Vehicle (e.g., acetone)
-
Micrometer or punch biopsy tool and balance
Procedure:
-
Animals are divided into groups: vehicle control, reference drug, and test compound groups.
-
The test compound, reference drug, or vehicle is applied topically to the inner and outer surfaces of the right ear at a specified time before the arachidonic acid application (typically 30 minutes).
-
Inflammation is induced by the topical application of arachidonic acid to the right ear.
-
After a specified time (e.g., 1 hour), the animals are euthanized.
-
A standard-sized circular section is punched from both the treated (right) and untreated (left) ears.
-
The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Effects of PAF-antagonists in mouse ear oedema induced by several inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Evolving Landscape of Xenotransplantation Pharmacology: A Comparative Analysis of Tulopafant and Other Key Drugs
For Immediate Release
[CITY, State] – [Date] – In the relentless pursuit of viable alternatives to allogeneic organ transplantation, the field of xenotransplantation is witnessing a surge in the development and evaluation of novel pharmacological interventions. This guide offers a comprehensive comparison of the efficacy of various drugs currently under investigation, with a particular focus on the role of platelet-activating factor (PAF) antagonists like Tulopafant, benchmarked against other critical therapeutic classes such as costimulation blockers, complement inhibitors, and anticoagulants.
Xenotransplantation, the transplantation of organs or tissues between different species, holds the promise of alleviating the critical shortage of human donor organs. However, the formidable immunological barriers, including hyperacute rejection (HAR), acute humoral xenograft rejection (AHXR), and coagulation dysregulation, pose significant challenges to its clinical application.[1] A multi-faceted approach involving genetic modification of donor animals, typically pigs, and sophisticated immunosuppressive regimens is paramount for overcoming these hurdles.[1][2][3][4]
The Role of Platelet-Activating Factor (PAF) Antagonists
While specific data on this compound in xenotransplantation is not extensively documented in publicly available preclinical or clinical studies, its classification as a platelet-activating factor (PAF) antagonist places it within a crucial therapeutic category for mitigating xenograft rejection. PAF is a potent inflammatory phospholipid mediator that plays a significant role in the pathogenesis of hyperacute xenograft rejection. It is released by activated endothelial cells and can induce platelet aggregation, increase vascular permeability, and promote inflammation.
The mechanism of action of PAF antagonists involves the blockade of the PAF receptor, thereby inhibiting the downstream signaling pathways that lead to thrombosis and inflammation, key events in the early stages of xenograft rejection.
Comparative Efficacy of Xenotransplantation Drugs
The success of xenotransplantation hinges on a combination of therapeutic agents targeting different aspects of the rejection cascade. The following tables provide a comparative summary of the efficacy of PAF antagonists, represented by the studied compound BN 52021, and other major drug classes in preclinical xenotransplantation models.
Table 1: Efficacy of Xenotransplantation Drugs in Preclinical Models
| Drug Class | Example Drug(s) | Mechanism of Action | Key Efficacy Data (Preclinical) | Reference(s) |
| PAF Antagonists | BN 52021 | Blocks platelet-activating factor receptor, reducing inflammation and thrombosis. | Partial functional protection in a pig kidney-human blood xenoperfusion model; attenuated acute inflammatory response and prevented thrombi formation. | |
| Costimulation Blockers | Anti-CD40 mAb | Blocks the CD40-CD154 costimulatory pathway, inhibiting T-cell and B-cell activation. | Consistently prevents humoral rejection and systemic coagulation pathway dysregulation. In combination with genetic modifications, sustained cardiac xenograft survival beyond 900 days in a pig-to-baboon model. | |
| Complement Inhibitors | Anti-C5 Antibody (e.g., Eculizumab) | Inhibits the cleavage of C5, preventing the formation of the membrane attack complex (MAC). | Reduces early antibody-mediated rejection and prolongs survival in renal xenotransplantation. | |
| Anticoagulants | Human Thrombomodulin (hTBM) - Genetic Modification | Binds thrombin and activates Protein C, leading to anticoagulation. | Mitigates thrombotic microangiopathy. Combined with other genetic modifications and anti-CD40 mAb, significantly prolonged cardiac xenograft survival in baboons. | |
| GPIIb/IIIa Inhibitors | Abciximab | Inhibits the final common pathway of platelet aggregation. | Shown to inhibit platelet aggregation and prolong xenograft survival in some models. |
Table 2: Quantitative Comparison of Xenograft Survival in Preclinical Pig-to-Primate Models
| Intervention | Organ | Longest Reported Survival | Key Observations | Reference(s) |
| Anti-CD40 mAb + Genetic Modifications (GTKO.hCD46.hTBM) | Heart (heterotopic) | >900 days | Prevention of humoral rejection and coagulation dysregulation. | |
| Costimulation Blockade + T-cell depletion | Kidney (life-supporting) | 405 days | Importance of controlling the T-cell response. | |
| Anti-CD40 mAb or Belatacept + Genetic Modifications | Liver | 29 days | Challenges with coagulation and thrombocytopenia remain. | |
| PAF Antagonist (BN 52021) | Kidney (ex vivo perfusion) | N/A (short-term perfusion model) | Demonstrated partial functional protection and reduced inflammation. |
Experimental Protocols and Methodologies
The data presented above are derived from various preclinical studies, primarily involving pig-to-non-human primate (NHP) transplantation models. A representative experimental workflow is outlined below.
Diagram 1: Generalized Experimental Workflow for Preclinical Xenotransplantation Studies
Caption: A simplified workflow of a typical preclinical xenotransplantation experiment.
A key experimental model cited for the evaluation of PAF antagonists is the ex vivo pig kidney-human blood xenoperfusion model. In this setup, a pig kidney is perfused with heparinized human blood, and the effects of the drug on renal function, inflammatory markers, and histology are assessed over a short period. This model allows for the investigation of hyperacute rejection in a controlled environment.
Signaling Pathways in Xenograft Rejection
Understanding the molecular pathways driving xenograft rejection is crucial for developing targeted therapies. The following diagrams illustrate key signaling cascades.
Diagram 2: Platelet-Activating Factor (PAF) Signaling Pathway in Endothelial Cells
Caption: PAF binding to its receptor triggers intracellular signaling leading to inflammation and thrombosis.
Diagram 3: CD40-CD154 Costimulation Blockade in T-Cell Activation
Caption: Anti-CD40 mAb prevents the crucial costimulatory signal required for T-cell activation.
Conclusion
The journey towards successful clinical xenotransplantation is paved with complex immunological and physiological challenges. While PAF antagonists like this compound represent a targeted approach to mitigating the initial inflammatory and thrombotic events of hyperacute rejection, the most significant advances in long-term xenograft survival have been achieved through a combination of genetic modifications and potent immunosuppressive agents that block T-cell and B-cell responses, such as anti-CD40 monoclonal antibodies.
Future research will likely focus on refining these combination therapies, potentially incorporating PAF antagonists as part of a multi-pronged strategy to address the multifaceted rejection process. The continued generation of preclinical data from robust animal models will be essential to inform the design of initial clinical trials in humans.
References
- 1. Milestones on the path to clinical pig organ xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical rationale and current pathways to support the first human clinical trials in cardiac xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenotransplantation of Solid Organs: Revolutionizing Transplantation through Innovation, Ethics, and Global Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Innate Immunity to Overcome Immune Rejection during Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetics of Platelet-Activating Factor (PAF) Antagonists
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of key Platelet-Activating Factor (PAF) antagonists. This guide provides a comparative analysis of their absorption, distribution, metabolism, and excretion properties, supported by experimental data and detailed methodologies.
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory and allergic diseases. Consequently, the development of PAF receptor antagonists has been an active area of research for several decades. Understanding the pharmacokinetic properties of these antagonists is crucial for their clinical development and therapeutic application. This guide provides a comparative overview of the pharmacokinetics of several prominent PAF antagonists, including apafant (WEB 2086), bepafant (WEB 2170), lexipafant, and rupatadine.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of PAF antagonists vary significantly, influencing their efficacy and dosing regimens. The following tables summarize key pharmacokinetic parameters for selected antagonists in both humans and animal models, where available.
Table 1: Pharmacokinetic Parameters of PAF Antagonists in Humans
| Parameter | Apafant (WEB 2086) | Rupatadine |
| Half-life (t½) | ~10 hours | 5.9 hours |
| Time to Max. Concentration (Tmax) | 1-2 hours[1] | ~0.75 hours |
| Volume of Distribution (Vd) | 28 L[1] | - |
| Clearance (CL) | 192 mL/min (renal)[1] | - |
| Protein Binding | ~60% | 98.5-99% |
| Bioavailability (F) | - | - |
Data for lexipafant and bepafant in humans is limited in the reviewed literature.
Table 2: Pharmacokinetic Parameters of PAF Antagonists in Animal Models (Rat)
| Parameter | Apafant (WEB 2086) | Bepafant (WEB 2170) | S-Bepafant | E6123 |
| Half-life (t½) | 3.1 hours | 5.4 hours | - | 4.77 hours (guinea pig) |
| Time to Max. Concentration (Tmax) | 0.3 hours | 0.8 hours | - | 0.83-3.00 hours |
| Volume of Distribution (Vd) | - | 1.7 L/kg | 1.3 L/kg | - |
| Clearance (CL) | - | 76 mL/min/kg | 44 mL/min/kg | - |
| Protein Binding | 65% | 54% | 38% | - |
| Bioavailability (F) | - | 37% | - | 106.9% (guinea pig) |
Experimental Protocols
The determination of pharmacokinetic parameters for PAF antagonists involves a series of well-defined experimental procedures. Below are generalized methodologies for key experiments.
In Vivo Pharmacokinetic Studies
A common approach to determining the pharmacokinetic profile of a PAF antagonist involves the following steps:
-
Animal Model: Studies are often conducted in species such as rats, guinea pigs, dogs, or monkeys.
-
Drug Administration: The antagonist is administered intravenously (i.v.) to determine clearance and volume of distribution, and orally (p.o.) to assess bioavailability. Doses are typically selected based on preclinical efficacy studies.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Serial blood sampling from the same animal is often employed to reduce inter-animal variability.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Drug Concentration Analysis: The concentration of the PAF antagonist in plasma samples is quantified using a validated analytical method.
Analytical Methodologies
Two primary methods for the quantification of PAF antagonists in biological matrices are High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA).
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for its specificity and sensitivity.
-
Sample Preparation: Plasma samples are typically subjected to a liquid-liquid or solid-phase extraction to isolate the drug and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase is used to separate the antagonist from other components.
-
Detection: The concentration of the antagonist is measured using a detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector. LC-MS/MS offers high sensitivity and specificity.
-
-
Radioimmunoassay (RIA): This method is highly sensitive and is particularly useful for measuring low concentrations of the drug.
-
Antibody Production: An antibody specific to the PAF antagonist is generated.
-
Competitive Binding: A known amount of radiolabeled antagonist is mixed with the plasma sample and the specific antibody. The unlabeled antagonist in the sample competes with the radiolabeled antagonist for binding to the antibody.
-
Quantification: The amount of radioactivity is measured, and the concentration of the antagonist in the sample is determined by comparing the results to a standard curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Figure 1: Simplified PAF Receptor Signaling Pathway. Binding of PAF to its G-protein coupled receptor (PAF-R) activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in intracellular calcium release and protein kinase C (PKC) activation, culminating in various cellular responses.
Figure 2: General Experimental Workflow for a Pharmacokinetic Study of a PAF Antagonist. The process begins with drug administration to an animal model, followed by blood collection and plasma separation. The drug concentration in the plasma is then quantified using analytical methods, and the resulting data is used to calculate key pharmacokinetic parameters.
References
Validating In Vitro Findings of Tulopafant in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for Tulopafant, a potent Platelet-Activating Factor (PAF) receptor antagonist. By examining its performance alongside other PAF receptor antagonists, this document aims to validate its preclinical efficacy and provide a data-driven resource for researchers in pharmacology and drug development.
Executive Summary
This compound has demonstrated significant efficacy as a Platelet-Activating Factor (PAF) receptor antagonist in preclinical studies. In a key in vivo study, this compound extended the rejection time of cardiac xenografts by 4-5 fold in a guinea pig-to-rat model, highlighting its potential in transplantation medicine.[1] This guide synthesizes the available in vitro and in vivo data for this compound and compares it with other well-characterized PAF receptor antagonists, namely WEB 2086 and BN 52021, to provide a comprehensive overview of its pharmacological profile.
In Vitro Efficacy of PAF Receptor Antagonists
The in vitro potency of this compound and its comparators is crucial for understanding their mechanism of action at the molecular level. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) for these compounds in various assays.
| Compound | Assay | Species | IC50 | Ki | Reference |
| This compound | - | - | - | - | Data Not Available |
| WEB 2086 | PAF-induced Platelet Aggregation | Human | 0.17 µM | - | [2] |
| PAF-induced Neutrophil Aggregation | Human | 0.36 µM | - | [2] | |
| PAF Receptor Binding | Human Platelets | - | 15 nM | [3] | |
| Apafant (WEB 2086) | PAF-induced Platelet Aggregation | Human | 170 nM | - | [4] |
| PAF-induced Neutrophil Aggregation | Human | 360 nM | - | ||
| PAF Receptor Binding ([3H]PAF displacement) | Human Platelets | - | 15 nM |
In Vivo Validation in Animal Models
The translation of in vitro findings to a physiological setting is a critical step in drug development. This section details the in vivo studies that validate the efficacy of this compound and its comparators in relevant animal models.
This compound in a Cardiac Xenotransplantation Model
A pivotal study demonstrated the in vivo efficacy of this compound in a discordant cardiac xenotransplantation model, where guinea pig hearts were transplanted into rats.
| Animal Model | Treatment | Key Findings | Reference |
| Guinea Pig to Rat Cardiac Xenotransplantation | This compound (dosage not specified) | Extended graft rejection time by 4-5 fold. Marked diminution of interstitial hemorrhage and deposition of platelets and granulocytes in capillaries. |
Comparator: WEB 2086 in Models of PAF-Induced Pathologies
WEB 2086 has been extensively studied in various animal models, providing a benchmark for PAF receptor antagonist activity.
| Animal Model | Treatment | Key Findings | Reference |
| Anesthetized Guinea Pigs | 0.01 - 0.5 mg/kg i.v. or 0.1 - 2.0 mg/kg p.o. | Dose-dependent inhibition of PAF-induced platelet aggregation, bronchoconstriction, and hypotension. | |
| Anesthetized Rats | 0.052 mg/kg i.v. (ED50) | Reversal of PAF-induced hypotension. |
Comparator: BN 52021 in a Model of Cardiac Ischemia
BN 52021 has shown protective effects in a model of ischemia-induced cardiac arrhythmias.
| Animal Model | Treatment | Key Findings | Reference |
| Isolated Working Rat Hearts | 1.5, 3.0, 6.0 x 10⁻⁵ and 1.2 x 10⁻⁴ mol/l | Dose-related protection against ischemia-induced arrhythmias (ventricular fibrillation, ventricular tachycardia, and premature ventricular beats). |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited studies.
In Vitro Platelet Aggregation Assay
This assay is fundamental for assessing the inhibitory effect of PAF receptor antagonists on platelet function.
Principle: Light transmission aggregometry measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
General Protocol:
-
PRP Preparation: Whole blood is centrifuged to obtain platelet-rich plasma.
-
Incubation: PRP is incubated with the test compound (e.g., this compound, WEB 2086) or vehicle control.
-
Agonist Addition: A PAF agonist is added to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time using an aggregometer.
-
Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined.
For a detailed protocol, refer to:
In Vivo Cardiac Xenotransplantation Model
This surgical model is critical for evaluating the efficacy of immunosuppressive and anti-rejection therapies.
General Protocol (Guinea Pig to Rat):
-
Anesthesia: Both donor (guinea pig) and recipient (rat) animals are anesthetized.
-
Donor Heart Extraction: The guinea pig heart is surgically removed.
-
Transplantation: The donor heart is transplanted into the recipient rat, typically in a heterotopic (abdominal) or orthotopic position.
-
Treatment: The recipient animal is treated with the test compound (e.g., this compound) or a control.
-
Monitoring: Graft survival is monitored by daily palpation or electrocardiogram (ECG).
-
Histological Analysis: Upon rejection, the graft is explanted for histological examination to assess signs of rejection, such as cellular infiltration, hemorrhage, and thrombosis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound exerts its effect by blocking the PAF receptor, a G-protein coupled receptor. The binding of PAF to its receptor initiates a cascade of intracellular events leading to platelet activation and inflammation.
Caption: Simplified PAF receptor signaling pathway blocked by this compound.
Experimental Workflow for In Vivo Cardiac Xenotransplantation Study
The following diagram illustrates the key steps in the animal study that validated the in vivo efficacy of this compound.
Caption: Workflow of the in vivo cardiac xenotransplantation experiment.
Conclusion
The available data strongly support the in vitro findings that this compound is a potent PAF receptor antagonist. The significant extension of graft survival in a challenging in vivo xenotransplantation model provides compelling evidence of its potential as a therapeutic agent. While direct comparative studies with other PAF receptor antagonists in the same animal models are limited, the existing data for compounds like WEB 2086 and BN 52021 provide a valuable context for assessing the preclinical efficacy of this compound. Further research should focus on head-to-head comparative studies and elucidation of the detailed dose-response relationships of this compound in various in vivo models to fully characterize its therapeutic potential.
References
- 1. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
Benchmarking Tulopafant Against Next-Generation PAF Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tulopafant (RP 59227), a potent Platelet-Activating Factor (PAF) receptor antagonist, with a selection of next-generation PAF inhibitors. The objective is to offer a clear, data-driven benchmark of their performance based on available experimental evidence. This document summarizes key quantitative data in structured tables, details the experimental protocols for pivotal assays, and visualizes critical pathways and workflows to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a plethora of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] It exerts its effects by binding to the G-protein coupled PAF receptor (PAFR).[2] The development of PAF receptor antagonists is a critical area of research for therapeutic intervention in various inflammatory diseases, cardiovascular conditions, and other PAF-mediated disorders. This compound is a synthetic, heterocyclic PAF antagonist that has demonstrated significant efficacy in various preclinical models.[3][4] This guide benchmarks this compound against other notable PAF inhibitors to provide a comparative perspective on their in vitro and in vivo activities.
Mechanism of Action: The PAF Receptor Signaling Pathway
PAF receptor activation initiates a cascade of intracellular signaling events. Upon ligand binding, the receptor couples to G proteins, primarily Gq/11 and Gi/o, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability. PAF receptor antagonists, including this compound and the next-generation inhibitors discussed herein, act by competitively binding to the PAF receptor, thereby blocking the initiation of this signaling cascade.
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro potency of this compound and selected next-generation PAF inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions such as cell type, radioligand concentration, and incubation time can significantly influence the results.[5]
| Inhibitor | Assay Type | Cell/Tissue Source | Ki (nM) | pA2 | Reference |
| This compound (RP 59227) | [3H]PAF Binding | Guinea Pig Peritoneal Macrophages | 3.1 ± 0.3 | - | |
| This compound (RP 59227) | Superoxide Generation | Guinea Pig Peritoneal Macrophages | - | 7.39 ± 0.07 (5 min preincubation) | |
| This compound (RP 59227) | Superoxide Generation | Guinea Pig Peritoneal Macrophages | - | 8.76 ± 0.28 (30 min preincubation) | |
| WEB 2086 (Apafant) | [3H]PAF Binding | Human Platelets | 9.9 | - | |
| WEB 2086 (Apafant) | [3H]PAF Binding | Guinea Pig Peritoneal Macrophages | 24.8 (calculated from IC50) | - | |
| Ro 19-3704 | [3H]PAF Binding | Guinea Pig Peritoneal Macrophages | 15.5 (calculated from IC50) | - | |
| Rupatadine | PAF Receptor Binding | - | 550 | - | |
| YM-264 | [3H]PAF Binding | Rabbit Platelet Membranes | - | 8.85 (pKi) |
Table 1: Comparative Receptor Binding Affinities of PAF Inhibitors.
| Inhibitor | Assay Type | Platelet Source | IC50 (µM) | Reference |
| WEB 2086 (Apafant) | PAF-induced Platelet Aggregation | Human | 0.17 | |
| Ginkgolide B (BN 52021) | PAF-induced Platelet Aggregation | - | 3.6 | |
| WEB 2170 | PAF-induced Platelet Aggregation | - | 0.02 | |
| BN 52021 | PAF-induced Platelet Aggregation | - | 0.03 | |
| Rupatadine | PAF-induced Platelet Aggregation | - | 0.26 |
Table 2: Comparative Efficacy in Platelet Aggregation Inhibition.
Note: A specific IC50 value for this compound in platelet aggregation assays was not available in the reviewed literature. However, it has been characterized as a competitive antagonist in this assay.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key in vitro and in vivo assays used to evaluate PAF inhibitors.
In Vitro Assays
1. Competitive PAF Receptor Binding Assay
This assay determines the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
Protocol Steps:
-
Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the PAF receptor (e.g., platelets, macrophages).
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled PAF ligand (e.g., [3H]PAF) and varying concentrations of the test inhibitor. Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled PAF).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
2. PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by PAF.
Protocol Steps:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed to separate the PRP.
-
Pre-incubation: Place the PRP in an aggregometer cuvette and pre-incubate with either the test inhibitor at various concentrations or a vehicle control for a specified time.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to the PRP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.
-
Data Analysis: The extent of aggregation is quantified as the maximum change in light transmittance. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Models
1. PAF-Induced Thromboembolism in Mice
This model assesses the ability of a PAF inhibitor to protect against lethal thromboembolism induced by PAF.
Protocol Steps:
-
Animal Preparation: Use a suitable mouse strain (e.g., Swiss albino).
-
Drug Administration: Administer the test inhibitor (e.g., this compound) or vehicle to the animals via an appropriate route (e.g., intravenous, oral) at various doses and pre-treatment times.
-
PAF Challenge: Inject a lethal dose of PAF intravenously.
-
Observation: Monitor the animals for signs of thromboembolism and record the time to death or survival rate over a specified period.
-
Data Analysis: Calculate the percentage of protection afforded by the inhibitor at different doses and compare it to the vehicle-treated group.
2. PAF-Induced Bronchoconstriction in Guinea Pigs
This model evaluates the efficacy of PAF inhibitors in preventing airway obstruction, a key feature of asthma.
Protocol Steps:
-
Animal Preparation: Anesthetize and mechanically ventilate guinea pigs.
-
Measurement of Airway Resistance: Monitor changes in pulmonary inflation pressure or airway resistance as an index of bronchoconstriction.
-
Drug Administration: Administer the test inhibitor or vehicle via an appropriate route (e.g., intravenous, aerosol).
-
PAF Challenge: Administer PAF intravenously or by aerosol to induce bronchoconstriction.
-
Data Analysis: Measure the peak increase in airway resistance and the duration of the bronchoconstrictor response. Calculate the percentage of inhibition of the PAF-induced response by the test inhibitor.
Conclusion
This guide provides a comparative overview of this compound and several next-generation PAF inhibitors based on available in vitro and in vivo data. This compound demonstrates high affinity for the PAF receptor, with its potency being influenced by experimental conditions such as pre-incubation time. While direct comparative studies are limited, the data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of PAF antagonism. The selection of a particular inhibitor for further investigation will depend on the specific research question, the desired pharmacological profile, and the experimental models to be employed. The continued development and characterization of novel PAF inhibitors hold significant promise for the treatment of a wide range of inflammatory and thrombotic diseases.
References
- 1. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a PAF receptor antagonist, increases capillary patency and prolongs survival in discordant cardiac xenotransplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of plasma protein content and platelet number on the potency of PAF and its antagonist RP 59227 in rabbit platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Tulopafant, an Investigational Compound
Absence of a specific Safety Data Sheet (SDS) for tulopafant necessitates a conservative approach to its disposal, treating it as a potentially hazardous substance. This guide provides essential safety and logistical information based on established best practices for the disposal of investigational new drugs and research chemicals.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility. Due to the lack of specific published data on the ecotoxicity and long-term stability of this compound, a comprehensive disposal plan is crucial. This information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Core Principles for this compound Disposal
The proper disposal of this compound, as with any investigational compound, hinges on the principles of risk assessment, waste segregation, secure containment, clear labeling, and compliant disposal through a licensed contractor.
Risk Assessment and Hazard Communication
In the absence of a specific SDS, a precautionary approach is warranted. The potential hazards of this compound should be inferred from its classification as a platelet-activating factor (PAF) antagonist and its novel chemical structure. All personnel handling this compound should be trained on the potential risks and the established disposal procedures.
Waste Segregation and Collection
All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and contaminated labware (e.g., pipette tips, vials).
-
Liquid Waste: Solutions containing this compound, solvents used to dissolve the compound, and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound.
These waste streams must be collected in separate, clearly labeled, and compatible containers at the point of generation.
Step-by-Step Disposal Protocol
Adherence to a strict, documented procedure is essential for the safe disposal of this compound.
-
Container Selection: Use only approved, leak-proof, and chemically resistant containers for each waste stream. Containers should be in good condition with secure lids.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (116289-53-3), and the approximate concentration and quantity. The date of waste accumulation should also be clearly marked.
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials. The storage area should be well-ventilated.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.
-
Documentation: Maintain a detailed log of all this compound waste generated and disposed of. This documentation is critical for regulatory compliance.
Quantitative Data Summary
As no specific experimental data on this compound disposal is publicly available, the following table provides general guidelines for waste accumulation based on common laboratory practices and regulatory limits.
| Waste Stream | Container Type | Maximum Accumulation Volume | Disposal Frequency |
| Solid Waste | Lined, rigid, sealed container | 55 gallons (or as per institutional limits) | When full or annually |
| Liquid Waste | Chemically resistant carboy | 5 gallons (or as per institutional limits) | When full or annually |
| Sharps Waste | Puncture-proof sharps container | When 3/4 full | As needed |
Experimental Protocols
While no specific experimental protocols for this compound disposal exist, the following general procedures from established guidelines for pharmaceutical waste should be adapted and followed:
Protocol for Decontamination of Glassware:
-
Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve this compound.
-
Collect all rinsate as hazardous liquid waste.
-
Wash the triple-rinsed glassware with laboratory detergent and water.
-
The cleaned glassware can then be returned to general use.
Protocol for Managing Spills:
-
Evacuate the immediate area and ensure proper ventilation.
-
Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For small powder spills, gently cover with an absorbent material to prevent aerosolization and then collect the material into a labeled hazardous waste container.
-
For liquid spills, absorb the liquid with an inert absorbent material and collect it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is provided as a general guide and does not constitute a formal safety or disposal protocol. All laboratory personnel must be trained on and adhere to the specific policies and procedures established by their institution and local regulatory agencies for the management of hazardous chemical waste.
Essential Safety and Handling Guidelines for Tulopafant
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Tulopafant.
This compound, with the CAS number 116289-53-3, is classified as not a hazardous substance or mixture according to the available Safety Data Sheet (SDS).[1] However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating dust or aerosols is likely, a dust mask or respirator may be considered. |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for maintaining a safe and efficient laboratory.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with larger quantities or if there is a potential for aerosol generation.
-
Avoiding Contact: Take measures to avoid direct contact with the skin and eyes. Do not inhale any dust or aerosolized particles.
-
Hygiene: Wash hands thoroughly after handling the compound.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[1]
Disposal Plan
Unused this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is best practice to consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound from receipt to disposal.
Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
